n-Octylcyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWCEKQCVOOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061972 | |
| Record name | Cyclohexane, octyl- | |
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Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
| Record name | Octylcyclohexane | |
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CAS No. |
1795-15-9 | |
| Record name | Octylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octylcyclohexane | |
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| Record name | Octylcyclohexane | |
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| Record name | Cyclohexane, octyl- | |
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| Record name | Cyclohexane, octyl- | |
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| Record name | Octylcyclohexane | |
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| Record name | OCTYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN5PG18MPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of n-Octylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Octylcyclohexane is a saturated hydrocarbon belonging to the class of alkyl-substituted cycloalkanes. Its chemical formula is C₁₄H₂₈, and its structure consists of an eight-carbon alkyl chain (n-octyl group) attached to a cyclohexane ring. This compound is of interest in various fields, including lubricants, fuels, and as a non-polar solvent. In the context of drug development, understanding the physicochemical properties of such molecules is crucial for studies related to solubility, partitioning, and transport of non-polar drug candidates. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key concepts.
Core Chemical and Physical Properties
The properties of this compound are characteristic of a high-molecular-weight alkane, exhibiting low reactivity and being non-polar in nature. A summary of its key quantitative properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1795-15-9 | [1][2][3] |
| Molecular Formula | C₁₄H₂₈ | [1][2][3] |
| Molecular Weight | 196.37 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [1][3] |
| Melting Point | -19.69 °C | [1][2][3] |
| Boiling Point | 264 °C | [1][3] |
| Density | 0.81 g/cm³ | [1][3] |
| Refractive Index | 1.4500 - 1.4520 | [1][3] |
Thermochemical and Safety Properties
| Property | Value | Reference |
| Flash Point | 105.4 °C | [2] |
| Vapor Pressure | 0.0158 mmHg at 25°C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 5.31730 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are generalized for liquid alkanes and are adaptable for this compound.
Determination of Boiling Point by Ebulliometry
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus: Ebulliometer, heating mantle, thermometer or thermocouple, condenser.
Procedure:
-
A precise volume of this compound is placed into the boiling flask of the ebulliometer.
-
The apparatus is assembled with the thermometer or thermocouple positioned to measure the temperature of the vapor just below the condenser.
-
Cooling water is circulated through the condenser.
-
The liquid is heated gently using the heating mantle.
-
The temperature is recorded when a steady reflux of the liquid is observed and the temperature of the vapor remains constant. This constant temperature is the boiling point.
-
The atmospheric pressure is recorded, and the boiling point can be corrected to standard pressure if necessary.
Measurement of Density using a Vibrating Tube Densimeter
Objective: To accurately measure the density of the liquid sample.
Apparatus: Vibrating tube densimeter, syringe for sample injection, thermostat.
Procedure:
-
The densimeter is calibrated using two standards of known density, typically dry air and deionized water.
-
The temperature of the instrument is set and allowed to stabilize.
-
A sample of this compound is injected into the U-shaped vibrating tube using a syringe, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the tube filled with the sample.
-
The density is calculated by the instrument's software based on the calibration data and the measured oscillation period.
Viscosity Measurement using a Capillary Viscometer
Objective: To determine the dynamic viscosity of this compound.
Apparatus: Ubbelohde or Cannon-Fenske capillary viscometer, water bath with temperature control, stopwatch.
Procedure:
-
The viscometer is thoroughly cleaned and dried.
-
A known volume of this compound is introduced into the viscometer.
-
The viscometer is placed in a constant temperature water bath and allowed to equilibrate.
-
The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.
-
The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.
-
The kinematic viscosity (ν) is calculated using the formula ν = C * t, where C is the viscometer constant and t is the flow time.
-
The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).
Determination of Flash Point using a Pensky-Martens Closed-Cup Tester
Objective: To determine the lowest temperature at which the vapors of the substance will ignite.
Apparatus: Pensky-Martens closed-cup tester, thermometer, ignition source.
Procedure:
-
A specified volume of this compound is placed in the test cup.
-
The lid is closed, and the sample is heated at a slow, constant rate.
-
The sample is stirred to ensure uniform temperature distribution.
-
At specified temperature intervals, an ignition source is applied to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.
Visualizations
Relationship between Alkane Structure and Physical Properties
The physical properties of alkanes, including this compound, are directly related to their molecular structure. The following diagram illustrates this relationship.
Caption: Relationship between alkane structure and physical properties.
Experimental Workflow for Viscosity Determination
The following diagram outlines a typical workflow for determining the viscosity of a liquid sample like this compound using a capillary viscometer.
Caption: Workflow for viscosity measurement using a capillary viscometer.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of octylbenzene.
General Experimental Protocol for Hydrogenation of Octylbenzene
Objective: To saturate the aromatic ring of octylbenzene to produce this compound.
Apparatus: High-pressure reactor (autoclave), magnetic stirrer, heating mantle, gas inlet for hydrogen.
Reagents: Octylbenzene, catalyst (e.g., Rhodium on carbon, Platinum(IV) oxide), solvent (e.g., ethanol or acetic acid), hydrogen gas.
Procedure:
-
The high-pressure reactor is charged with octylbenzene, the solvent, and the catalyst.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred and heated to the appropriate temperature.
-
The reaction is monitored by observing the uptake of hydrogen.
-
Once the reaction is complete (no more hydrogen uptake), the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting crude this compound can be purified by distillation.
Conclusion
This technical guide provides a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of visualizations for conceptual relationships and experimental workflows aims to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The provided data and methodologies serve as a valuable resource for applications requiring a thorough knowledge of this non-polar hydrocarbon.
References
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to n-Octylcyclohexane (CAS: 1795-15-9)
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the physicochemical properties, spectroscopic data, potential synthesis and analysis methodologies, applications, and safety information associated with this compound.
This compound is a saturated aliphatic hydrocarbon characterized by a cyclohexane ring substituted with an eight-carbon alkyl chain. Its hydrophobic nature makes it insoluble in water but soluble in many organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1795-15-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₈ | [1][2][3][4] |
| Molecular Weight | 196.37 g/mol | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 264 °C / 280 °C | [3][4] |
| Melting Point | -19.69 °C / -20 °C | [3][4] |
| Density | 0.81 g/mL / 0.807 g/mL | [4][5] |
| Refractive Index | 1.4500-1.4520 | [4] |
| InChI Key | FBXWCEKQCVOOLT-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | CCCCCCCCC1CCCCC1 | [2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the methylene (-CH₂) and methine (-CH) protons of the cyclohexane ring and the octyl chain, typically in the range of 0.8-1.8 ppm. The terminal methyl (-CH₃) protons of the octyl group would appear as a triplet around 0.9 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in different chemical environments. All six carbons of the cyclohexane ring are chemically equivalent and would produce a single signal.[7][8] The eight carbons of the octyl chain would each give a distinct signal.[2]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the types of bonds present in the molecule. For this compound, the spectrum is dominated by absorptions corresponding to C-H and C-C bond vibrations.[9][10]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950-2845 | C-H stretching (in -CH₂- and -CH₃ groups) | Strong |
| 1480-1440 | C-H bending (in -CH₂- groups) | Medium |
| ~950 | Skeletal C-C vibrations | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will result in a molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound. The spectrum will also show a characteristic fragmentation pattern resulting from the loss of alkyl fragments.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alkyl-substituted cyclic alkanes is through Friedel-Crafts alkylation.[11][12][13][14] The following is a representative protocol for the synthesis of this compound from cyclohexane and 1-octene.
Reaction: Cyclohexane + 1-Octene → this compound
Materials:
-
Cyclohexane (in excess, acts as both reactant and solvent)
-
1-Octene
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Ice-water bath
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A reaction flask is charged with excess cyclohexane and cooled in an ice-water bath.
-
Anhydrous AlCl₃ is slowly added to the cooled cyclohexane with stirring.
-
1-Octene is added dropwise to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The reaction is quenched by carefully pouring the mixture over crushed ice.
-
The organic layer is separated using a separatory funnel and washed successively with cold water, 5% sodium bicarbonate solution, and again with water.
-
The organic layer is dried over anhydrous MgSO₄.
-
The drying agent is removed by filtration, and the excess cyclohexane is removed using a rotary evaporator.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Caption: Synthesis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a suitable method for the analysis of this compound, allowing for its separation from other components and its identification based on its mass spectrum.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar column, such as one with a poly(dimethyl siloxane) stationary phase, is appropriate for separating alkanes based on boiling point.[15]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Final hold: 250 °C for 10 minutes.[16]
-
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass spectrometer scanning a mass range of m/z 40-400.
Procedure:
-
A dilute solution of the sample in a volatile organic solvent (e.g., hexane) is prepared.
-
1 µL of the sample is injected into the GC.
-
The compound is separated on the column based on the specified temperature program.
-
The eluted compound is detected by the mass spectrometer.
-
The retention time and the mass spectrum of the peak are compared to a known standard or library for identification.
Caption: Workflow for GC-MS analysis.
Applications in Research and Development
While this compound is not an active pharmaceutical ingredient, its properties make it relevant in several areas of drug development and chemical research:
-
Hydrophobic Formulations: Its non-polar nature makes it a candidate for use as a solvent or a component in hydrophobic formulations.[1]
-
Polymer Synthesis: Long-chain alkyl groups are used to introduce hydrophobicity into polymers.[17] This can be useful in creating amphiphilic polymers for drug delivery systems, such as micelles or hydrogels.[18]
-
Surface Modification: Long-chain alkyl compounds are used to create hydrophobic coatings and self-cleaning surfaces, which could have applications in medical devices to improve biocompatibility.[19]
-
Chemical Synthesis Intermediate: It can serve as a non-polar solvent or as a building block for the synthesis of more complex molecules.[20]
Safety and Handling
This compound is considered to have low toxicity, but proper handling is necessary to minimize potential hazards.[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment.
References
- 1. Cyclohexane, octyl- [webbook.nist.gov]
- 2. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, octyl- [webbook.nist.gov]
- 4. This compound(1795-15-9) IR Spectrum [m.chemicalbook.com]
- 5. Cyclohexane, octyl- [webbook.nist.gov]
- 6. youtube.com [youtube.com]
- 7. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Cyclohexane(110-82-7) 13C NMR spectrum [chemicalbook.com]
- 9. Cyclohexane, octyl- [webbook.nist.gov]
- 10. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. d-nb.info [d-nb.info]
- 18. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]
- 20. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
n-Octylcyclohexane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on n-octylcyclohexane, a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group.
Molecular and Physical Properties
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and modeling in various research and development applications.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₈ | [1][2][3][4][5] |
| Molecular Weight | 196.37 g/mol | [3][5][6] |
| 196.3721 g/mol | [1][2] | |
| 196.378 g/mol | [4] | |
| CAS Registry Number | 1795-15-9 | [1][2] |
Experimental Protocols
Detailed experimental methodologies for determining the properties of this compound are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry and elemental analysis are typically employed to confirm the molecular weight and formula.
Logical Relationships
The relationship between the chemical name, its formula, and its molecular weight is a foundational concept in chemistry. The name dictates the structure, from which the molecular formula is derived. The molecular weight is then calculated from the atomic weights of the constituent atoms in the formula.
Caption: Logical flow from chemical name to molecular weight.
References
- 1. Cyclohexane, octyl- [webbook.nist.gov]
- 2. Cyclohexane, octyl- [webbook.nist.gov]
- 3. Cyclohexane, octyl- (CAS 1795-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [guidechem.com]
- 5. GSRS [precision.fda.gov]
- 6. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of n-Octylcyclohexane
This technical guide provides a comprehensive overview of the boiling point and density of n-octylcyclohexane, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, details experimental methodologies, and presents logical workflows for the determination of these key physical properties.
Physicochemical Data of this compound
This compound (CAS No. 1795-15-9) is a saturated hydrocarbon with the molecular formula C14H28 and a molecular weight of 196.37 g/mol .[1][2][3] Its key physical properties are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 264 °C | at 760 mmHg |
| 264.5 °C | at 760 mmHg[1] | |
| 280 °C | Not specified | |
| Density | 0.807 g/cm³ | Not specified[1] |
| 0.81 g/cm³ | Not specified[2][4] | |
| 0.78642 g/cm³ | at 60 °C and 750 Torr[5] | |
| 0.815 g/mL | Not specified[6] | |
| Melting Point | -19.69 °C | |
| -20 °C | ||
| Flash Point | 105.4 °C | |
| Refractive Index | 1.445 | |
| 1.4500-1.4520 | ||
| Vapor Pressure | 0.0158 mmHg | at 25°C[1] |
Experimental Protocols
Detailed methodologies for the determination of boiling point and density are crucial for the accurate characterization of substances like this compound. The following sections describe generalized but detailed protocols based on established methods for hydrocarbons.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a compound like this compound, with a boiling point exceeding 100°C, an oil bath is typically used for heating.[8][9] The Thiele tube method is a common and efficient technique for this purpose.[10]
Thiele Tube Method:
-
Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube or fusion tube.[11]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[10][11]
-
Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[8][11] This assembly is then placed in a Thiele tube filled with a suitable heating oil.
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[10]
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[11] Heating is continued for a brief period to ensure all air is expelled from the capillary tube.
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
-
Pressure Correction: The atmospheric pressure should be recorded. If the atmospheric pressure deviates from 760 mmHg, a correction to the observed boiling point may be necessary. A general rule of thumb is an approximate 0.5°C change in boiling point for every 10 mmHg change in pressure.[9]
Determination of Density
The density of a liquid hydrocarbon can be determined using various methods, including the use of a high-pressure densitometer, which is particularly useful for measurements at different temperatures and pressures.
Using a High-Pressure Densitometer:
-
Calibration: The densitometer is calibrated using fluids of known density at the desired temperature and pressure ranges.
-
Sample Introduction: The this compound sample is introduced into the measurement cell of the densitometer. Care should be taken to avoid the presence of any air bubbles.
-
Temperature and Pressure Control: The temperature of the sample is controlled, often using an air oven or a fluid bath.[12] The pressure is controlled using a back-pressure regulator.[13]
-
Measurement: The instrument measures the density of the fluid. For some instruments, this is based on the principle of an oscillating U-tube, where the frequency of oscillation is related to the density of the sample.
-
Data Acquisition: The density readings are recorded at various temperatures and pressures as required.
-
Data Analysis: The collected data can be used to develop correlations for the density of this compound as a function of temperature and pressure.
Visualizations
The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
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- 6. octylcyclohexane [stenutz.eu]
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- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
An In-Depth Technical Guide to the Synthesis of n-Octylcyclohexane from Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of n-octylcyclohexane through the catalytic hydrogenation of octylbenzene. The document details the underlying reaction principles, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data from representative studies are summarized to offer a comparative analysis of catalyst performance and reaction conditions. Furthermore, this guide includes conceptual diagrams to illustrate the reaction pathway and a general experimental workflow, serving as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound is a saturated cyclic hydrocarbon with applications in various fields, including as a high-density fuel component and as a building block in the synthesis of complex organic molecules relevant to drug discovery. The most direct and efficient method for its synthesis is the catalytic hydrogenation of the aromatic precursor, octylbenzene. This process involves the addition of hydrogen across the benzene ring, leading to the formation of a cyclohexane ring while preserving the octyl side chain.
The stability of the aromatic ring in octylbenzene necessitates the use of active catalysts and often requires elevated temperatures and pressures to achieve high conversion and selectivity. The choice of catalyst, support material, and reaction parameters plays a crucial role in the efficiency and outcome of the synthesis. This guide will delve into the technical aspects of this transformation, providing researchers with the necessary information to design and execute the synthesis of this compound.
Reaction Principles and Signaling Pathway
The synthesis of this compound from octylbenzene is a classic example of heterogeneous catalytic hydrogenation. The overall reaction is as follows:
C₆H₅(CH₂)₇CH₃ + 3H₂ → C₆H₁₁(CH₂)₇CH₃
The reaction proceeds through a series of steps on the surface of a solid catalyst. While the detailed mechanism can be complex and catalyst-dependent, a generally accepted pathway involves the following key stages:
-
Adsorption: Both octylbenzene and hydrogen molecules adsorb onto the active sites of the catalyst surface. The aromatic ring of octylbenzene interacts with the catalyst surface, weakening the π-bonds.
-
Hydrogen Dissociation: Molecular hydrogen (H₂) dissociates into atomic hydrogen (H) on the catalyst surface.
-
Stepwise Hydrogenation: The adsorbed octylbenzene is sequentially hydrogenated by the atomic hydrogen. This is a stepwise process where hydrogen atoms are added to the carbon atoms of the aromatic ring.
-
Desorption: Once the benzene ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface, freeing up the active site for the next reaction cycle.
The following diagram illustrates this conceptual reaction pathway.
Catalytic Systems and Quantitative Data
The choice of catalyst is paramount for the successful hydrogenation of octylbenzene. Noble metals such as platinum (Pt), palladium (Pd), ruthenium (Ru), and rhodium (Rh), as well as less expensive metals like nickel (Ni), are commonly employed. These metals are typically dispersed on high-surface-area supports to maximize their activity and stability.
While specific data for the complete hydrogenation of octylbenzene is not abundantly available in publicly accessible literature, extensive research on the hydrogenation of similar alkylbenzenes, such as toluene and ethylbenzene, provides valuable insights into expected catalyst performance. The complete hydrogenation of the aromatic ring is generally achievable with high selectivity, with minimal side reactions such as hydrodealkylation or isomerization under optimized conditions.
The following tables summarize representative quantitative data for the hydrogenation of alkylbenzenes, which can be considered analogous to the hydrogenation of octylbenzene.
Table 1: Performance of Various Catalysts in Alkylbenzene Hydrogenation
| Catalyst | Support | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Alkylcyclohexane (%) |
| Ru | γ-Al₂O₃ | Ethylbenzene | < 90 | - | High | High |
| Ni | Al₂O₃ | Benzene | 70-140 | 3.0 | > 99 | > 99 |
| Pt | Alumina | Toluene | 60 | - | High | High |
| Ru-B | MIL-53(AlCr) | Benzene | 30 | 1.0 | > 99 | > 99 |
Note: The data presented are drawn from analogous reactions and serve as a general guide. Specific yields for octylbenzene hydrogenation may vary.
Experimental Protocols
This section provides a generalized experimental protocol for the liquid-phase hydrogenation of octylbenzene. Researchers should adapt this protocol based on the specific catalyst and equipment available.
Materials and Equipment
-
Reactant: Octylbenzene (purity ≥ 98%)
-
Catalyst: e.g., 5% Ru/C, 5% Pt/Al₂O₃, or Raney Nickel
-
Solvent (optional): Inert solvent such as n-heptane or ethanol
-
Hydrogen Source: High-purity hydrogen gas (≥ 99.99%)
-
Reactor: High-pressure autoclave or stirred tank reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) for reaction monitoring and product analysis.
General Experimental Procedure
-
Catalyst Preparation: If using a commercial catalyst, it may require pre-treatment such as reduction in a hydrogen stream at an elevated temperature. Follow the manufacturer's recommendations.
-
Reactor Setup:
-
Add the catalyst (e.g., 0.5-5 wt% relative to the substrate) to the reactor vessel.
-
Introduce the octylbenzene and, if used, the solvent into the reactor.
-
Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-150 °C).
-
Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir as it is consumed.
-
Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake and GC analysis showing complete conversion of octylbenzene), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.
-
If a solvent was used, remove it by rotary evaporation.
-
The resulting crude this compound can be purified further, if necessary, by distillation.
-
The following diagram outlines a typical experimental workflow for this synthesis.
Safety Considerations
-
Hydrogen Flammability: Hydrogen is a highly flammable gas. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
High-Pressure Operations: The use of a high-pressure reactor requires proper training and adherence to safety protocols. Ensure the reactor is rated for the intended pressure and temperature and is regularly inspected.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel, are pyrophoric and must be handled with care, typically under an inert atmosphere or solvent.
Conclusion
The synthesis of this compound from octylbenzene via catalytic hydrogenation is a robust and efficient transformation. The selection of an appropriate catalyst and the optimization of reaction conditions are key to achieving high yields and purity. This guide provides a foundational understanding and practical framework for researchers to successfully perform this synthesis. The provided protocols and data, while drawing from analogous systems, offer a strong starting point for the development of specific synthetic procedures. Further research to establish a broader library of quantitative data for the direct hydrogenation of octylbenzene would be a valuable contribution to the field.
An In-depth Technical Guide to the Spectroscopic Data of n-Octylcyclohexane
This guide provides a comprehensive overview of the spectroscopic data for n-octylcyclohexane, targeting researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
This compound (C14H28, Molecular Weight: 196.37 g/mol ) is a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group.[1][2] Its structural characterization is crucial for its use in various research and industrial applications. This guide elucidates its spectroscopic profile, providing a foundational understanding for its identification and analysis.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound, summarized in structured tables for clarity and comparative ease.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the upfield region, typical for alkanes. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration (Relative No. of H) | Assignment |
| ~ 0.88 | Triplet (t) | 3H | -CH₃ (Terminal methyl group of the octyl chain) |
| ~ 1.15 - 1.35 | Multiplet (m) | ~18H | Cyclohexane ring protons (-CH₂-) and octyl chain methylene protons (-CH₂-) |
| ~ 1.60 - 1.70 | Multiplet (m) | ~5H | Cyclohexane ring protons (-CH₂-) adjacent to the substituent and the methine proton (-CH-) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 14.1 | -CH₃ (Terminal methyl group of the octyl chain) |
| ~ 22.7 | -CH₂- adjacent to the terminal methyl group |
| ~ 26.0 - 34.0 | Remaining -CH₂- carbons of the octyl chain and cyclohexane ring |
| ~ 37.0 | -CH- carbon of the cyclohexane ring attached to the octyl group |
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations, characteristic of alkanes.[3][4][5]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching vibrations of -CH₃ and -CH₂- groups.[3][4] |
| 1470 - 1450 | Medium | C-H bending (scissoring) vibrations of -CH₂- groups.[3] |
| 1380 - 1370 | Medium | C-H bending (rocking) vibrations of -CH₃ groups.[3] |
| 725 - 720 | Weak | C-H rocking vibration, indicative of a long alkyl chain.[3] |
2.3. Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of alkanes and cycloalkanes.[6][7]
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 196 | [C₁₄H₂₈]⁺ | Molecular ion (M⁺). Its intensity may be low.[6][7] |
| 113 | [C₈H₁₇]⁺ | Loss of the cyclohexane ring. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from the cleavage of the bond between the ring and the octyl chain. |
| 57, 43, 29 | [C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺ | Series of alkyl fragments from the octyl chain, differing by 14 Da (-CH₂-).[7] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1. NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used for acquisition.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be used.
-
3.2. FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean KBr/NaCl plates is recorded.
-
The sample is placed in the IR beam path.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
3.3. Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. For direct infusion, a small amount of the sample is vaporized.
-
Ionization: Electron Ionization (EI) is commonly used for alkanes. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H28) [pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
n-Octylcyclohexane Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of n-octylcyclohexane in various organic solvents. Due to its non-polar nature, this compound exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents. This document outlines the theoretical basis for its solubility characteristics, summarizes its miscibility in common organic solvents, and provides detailed experimental protocols for solubility determination.
Core Concepts: Understanding the Solubility of this compound
The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. This compound is a non-polar aliphatic hydrocarbon. Its molecular structure consists of a cyclohexane ring bonded to an eight-carbon alkyl chain. The primary intermolecular forces present in this compound are weak van der Waals forces (specifically, London dispersion forces).
For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
-
In Non-Polar Solvents: Non-polar solvents, such as hexane, toluene, and other hydrocarbons, also exhibit London dispersion forces as their primary intermolecular interactions. When this compound is mixed with these solvents, the energy required to disrupt the existing forces is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance favors mixing, leading to high solubility or complete miscibility.
-
In Polar Solvents: Polar solvents, such as water, methanol, and ethanol, have strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The energy required to break these strong interactions in the polar solvent is significantly greater than the energy released from the weak van der Waals interactions that would form between the polar solvent and non-polar this compound molecules. This energetic imbalance makes dissolution unfavorable, resulting in very low solubility or immiscibility.
Solubility Data of this compound
| Solvent Classification | Solvent Example | Predicted Solubility of this compound |
| Non-Polar Solvents | Hexane | Miscible |
| Heptane | Miscible | |
| Toluene | Miscible | |
| Benzene | Miscible | |
| Diethyl Ether | Miscible | |
| Chloroform | Miscible | |
| Polar Aprotic Solvents | Acetone | Sparingly Soluble to Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Ethyl Acetate | Soluble | |
| Polar Protic Solvents | Methanol | Poorly Soluble / Immiscible |
| Ethanol | Poorly Soluble | |
| Water | Immiscible |
Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. "Soluble" implies that a significant amount of this compound will dissolve, while "Poorly Soluble" or "Immiscible" indicates that only a negligible amount will dissolve. These are predictions and should be confirmed experimentally for specific applications.
Experimental Protocols for Solubility Determination
The following section details a standard methodology for the experimental determination of the solubility of a liquid solute like this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by a suitable analytical technique for quantification.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a substance in a solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct, undissolved phase of this compound is crucial to ensure that the solvent becomes saturated.
-
Prepare multiple replicate samples to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. For liquid-liquid systems, 24 to 48 hours is typically adequate. The agitation ensures intimate contact between the two phases.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours (e.g., 12-24 hours). This allows for the complete separation of the two liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully extract an aliquot from the solvent phase (the supernatant) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.
-
Immediately filter the collected sample through a syringe filter to remove any undissolved micro-droplets of this compound.
-
Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Analytical Quantification by Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector is a highly sensitive and selective method for quantifying hydrocarbons like this compound.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.
-
Use a calibrated analytical balance and volumetric flasks to ensure accuracy.
-
The concentration range of the standards should bracket the expected concentration of the diluted samples.
-
-
Instrumental Analysis:
-
Inject a fixed volume of each calibration standard into the GC-FID system.
-
Develop a suitable GC method (defining parameters such as inlet temperature, oven temperature program, carrier gas flow rate, and detector temperature) to achieve good separation and peak shape for this compound.
-
Record the peak area for this compound for each standard.
-
-
Calibration Curve:
-
Plot a calibration curve of peak area versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be close to 1.
-
-
Sample Analysis and Calculation:
-
Inject the prepared (diluted) samples from the solubility experiment into the GC-FID system under the same conditions as the standards.
-
Record the peak area for this compound in each sample.
-
Use the calibration curve equation to calculate the concentration of this compound in the diluted samples.
-
Account for the dilution factor to determine the original concentration of this compound in the saturated solvent phase. This value represents the solubility.
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures described above.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical pathway for GC-FID analysis of this compound solubility.
An In-depth Technical Guide to the Thermodynamic Properties of n-Octylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of n-Octylcyclohexane (C14H28), a saturated hydrocarbon with increasing relevance in various industrial and research applications. This document summarizes key physical and thermodynamic data, details the experimental methodologies used for their determination, and presents logical workflows for property measurement.
Core Thermodynamic Properties
This compound is a colorless liquid at standard conditions. A summary of its fundamental thermodynamic and physical properties is presented below.
Table 1: Fundamental Physical and Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C14H28 | [1][2][3] |
| Molecular Weight | 196.37 g/mol | [1][2][3] |
| CAS Number | 1795-15-9 | [1][3] |
| Melting Point | -19.69 °C (253.46 K) | [4] |
| Boiling Point | 264 °C (537.15 K) | [4] |
| Flash Point | 105.4 °C | [4] |
| Enthalpy of Formation (gas, 298.15 K) | -295.6 ± 2.1 kJ/mol | [3] |
Temperature-Dependent Thermodynamic Properties
The thermodynamic properties of this compound exhibit significant variation with temperature. The following tables summarize the available experimental data for density, viscosity, heat capacity, and vapor pressure as a function of temperature.
Density
The density of liquid this compound decreases with increasing temperature. Experimental data is presented in Table 2.
Table 2: Density of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Density (g/cm³) | Source(s) |
| 20 | 293.15 | 0.817 | [5][6] |
| 25 | 298.15 | 0.813 | [5][6] |
| 30 | 303.15 | 0.809 | [5][6] |
| 40 | 313.15 | 0.801 | [5][6] |
| 50 | 323.15 | 0.793 | [5][6] |
| 60 | 333.15 | 0.785 | [5][6] |
Viscosity
The viscosity of this compound, a measure of its resistance to flow, decreases significantly as temperature increases.
Table 3: Viscosity of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) | Source(s) |
| 20 | 293.15 | 2.89 | [5][6] |
| 25 | 298.15 | 2.44 | [5][6] |
| 30 | 303.15 | 2.08 | [5][6] |
| 40 | 313.15 | 1.59 | [5][6] |
| 50 | 323.15 | 1.25 | [5][6] |
| 60 | 333.15 | 1.01 | [5][6] |
Heat Capacity
Table 4: Liquid Phase Heat Capacity of this compound
| Temperature (°C) | Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Source(s) |
| 25 | 298.15 | 395.4 | [7] |
Vapor Pressure
The vapor pressure of this compound increases with temperature, as described by the Antoine equation:
log₁₀(P) = A - (B / (T + C))
where P is the vapor pressure in mmHg and T is the temperature in °C.
Table 5: Antoine Equation Constants for this compound
| Constant | Value | Temperature Range (°C) | Source(s) |
| A | 7.045 | 79 - 280 | [8][9][10][11][12] |
| B | 1654.2 | 79 - 280 | [8][9][10][11][12] |
| C | 207.3 | 79 - 280 | [8][9][10][11][12] |
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the common protocols used for measuring the key properties of liquid hydrocarbons like this compound.
Density Measurement
A common and accurate method for determining the density of liquids is the pycnometer method .
The procedure involves the precise weighing of the pycnometer when empty, filled with a reference liquid of known density (e.g., water), and finally filled with the sample liquid. The volume of the pycnometer is determined using the reference liquid, and this volume is then used to calculate the density of the sample.
Viscosity Measurement
The viscosity of hydrocarbon liquids can be determined using various types of viscometers, including capillary viscometers , falling ball viscometers , and rotational viscometers . A generalized workflow for viscosity measurement is outlined below.
For a capillary viscometer, the time it takes for a fixed volume of liquid to flow through a capillary tube is measured. For a falling ball viscometer, the time it takes for a sphere to fall a certain distance through the liquid is recorded. Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid.
Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.
The method involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature. By comparing the heat flow of the sample to that of a known standard, the heat capacity of the sample can be determined.
Conclusion
This technical guide provides a consolidated source of information on the key thermodynamic properties of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of such compounds are of critical importance. The provided workflows offer a logical framework for the experimental determination of these properties. Further research to expand the temperature and pressure ranges of the available data would be beneficial for a more complete understanding of the thermodynamic behavior of this compound.
References
- 1. Cyclohexane, octyl- (CAS 1795-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, octyl- [webbook.nist.gov]
- 4. Cyclohexane, octyl- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nist.gov [nist.gov]
- 8. Antoine Equation parameters table for saturation pressure calculation of common pure compounds [myengineeringtools.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclohexane [webbook.nist.gov]
n-Octylcyclohexane safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for n-Octylcyclohexane
This guide provides a comprehensive overview of the safety and hazard information for this compound, compiled for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, hazard classifications, and handling precautions, presenting quantitative data in structured tables and visualizing key hazard relationships.
Substance Identification
This compound is a saturated aliphatic hydrocarbon. Its identification details are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Cyclohexyloctane, Cyclohexane, octyl-[1][2][3] |
| CAS Number | 1795-15-9[4][5] |
| Molecular Formula | C14H28[1][4][5][6] |
| Molecular Weight | 196.37 g/mol [1][4][5][6] |
| EINECS Number | 217-271-8[1][4][5] |
| IUPAC Name | octylcyclohexane[1] |
Physical and Chemical Properties
The physical and chemical properties of this compound determine its behavior under various conditions.
| Property | Value |
| Physical Form | Clear liquid[3][4][5] |
| Color | Colorless to Almost Colorless[4][5] |
| Melting Point | -19.69 °C[4][5] |
| Boiling Point | 264 °C[4][5] - 280 °C[2] |
| Density | 0.81 g/cm³[4][5] |
| Refractive Index | 1.4500 - 1.4520[4][5] |
| Octanol/Water Partition Coefficient (log Pow) | 7.3 (Computed)[1] |
Hazard Identification and Classification
This compound is classified based on the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.
| Hazard Classification | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[4] |
Signal Word: Warning[4]
Hazard Pictograms: GHS07 (Exclamation Mark)
Experimental Protocols
Detailed experimental protocols for the determination of the specific physical, chemical, and toxicological properties of this compound are not provided in the publicly available safety data sheets and chemical databases. However, such properties are typically determined using standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM).
For instance:
-
Boiling Point is often determined according to OECD Test Guideline 103 . This method involves distilling the substance to determine the temperature at which it boils at atmospheric pressure.
-
Skin Irritation potential is typically assessed using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) . This involves applying the substance to the skin of a test animal (historically rabbits, now often using in vitro methods) and observing for signs of erythema and edema.
-
Eye Irritation is evaluated using methods like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) , which involves applying the test substance to an animal's eye and assessing the degree of ocular lesions.
-
Acute Oral Toxicity is generally determined by OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , which involves administering the substance to fasted animals and observing for mortality and clinical signs over a set period.
These standardized methods ensure that the data generated is reliable, reproducible, and comparable across different laboratories and regulatory bodies.
Hazard and Precautionary Measures Relationship
The following diagram illustrates the logical relationship between the intrinsic hazards of this compound and the required precautionary measures for safe handling.
Caption: Logical flow from substance identification to hazards and required precautions.
Safe Handling and Storage
Safe handling and storage are critical to minimizing exposure and risk.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Use only in well-ventilated areas.[7]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][9]
-
Take precautionary measures against static discharge.[7]
Storage:
-
Keep the container tightly closed.[7]
-
Store in a cool, dry, and well-ventilated place.[9]
-
Protect from sunlight.[7]
-
Keep away from incompatible materials and oxidizing substances.[9]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth. Do NOT induce vomiting due to the risk of aspiration.[7]
-
If on Skin: Wash with plenty of water.[4] Take off immediately all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Fire-Fighting Measures
While this compound is not classified as flammable based on the available SDS, general precautions for combustible liquids should be taken. Vapors may form explosive mixtures with air.[7][10]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors are heavier than air and may spread along floors, potentially leading to flashback from an ignition source.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
References
- 1. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Octylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. chemos.de [chemos.de]
- 8. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 9. Mobile [my.chemius.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Synonyms for n-Octylcyclohexane (e.g., 1-cyclohexyloctane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-Octylcyclohexane (also known as 1-cyclohexyloctane), a saturated hydrocarbon with applications in various scientific and industrial fields. This document details its chemical synonyms, physical and chemical properties, and provides illustrative experimental protocols for its synthesis.
Chemical Synonyms and Identifiers
This compound is known by several names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier |
| IUPAC Name | 1-cyclohexyloctane[1] |
| CAS Number | 1795-15-9[2][3][4][5] |
| Molecular Formula | C₁₄H₂₈[2][3][4][5] |
| Molecular Weight | 196.37 g/mol [2][4][5] |
| Common Synonyms | This compound, Octylcyclohexane, Cyclohexane, octyl-[1][2][3] |
| Other Names | 1-Cyclohexyloctane, Octane, 1-cyclohexyl-, Cyclohexane, n-octyl-[3][4] |
| EINECS Number | 217-271-8[2][3] |
| PubChem CID | 15712[3] |
| MDL Number | MFCD00039464[2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in various experimental and industrial settings. A summary of its key quantitative data is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[2][5] |
| Boiling Point | 264 °C[2][5] |
| Melting Point | -19.69 °C[2][5] |
| Density | 0.81 g/cm³[2][5] |
| Refractive Index | 1.4500-1.4520[2][5] |
| Flash Point | 105.4 °C[3] |
| Vapor Pressure | 0.0158 mmHg at 25°C[3] |
| LogP (Octanol/Water Partition Coefficient) | 5.31730[3] |
Experimental Protocols for Synthesis
This compound can be synthesized through various organic chemistry routes. Two common and effective methods are detailed below: Catalytic Hydrogenation of Octylbenzene and the Grignard Reaction.
Synthesis via Catalytic Hydrogenation of Octylbenzene
This method involves the reduction of the aromatic ring of octylbenzene to a cyclohexane ring using a catalyst and hydrogen gas.
Experimental Protocol:
-
Catalyst Preparation: A supported nickel catalyst (e.g., Ni/Al₂O₃) is prepared or a commercial catalyst is used. The catalyst is activated by reduction under a stream of hydrogen gas at an elevated temperature (e.g., 400-500 °C) in a fixed-bed reactor.
-
Reaction Setup: The hydrogenation is carried out in a high-pressure reactor (autoclave) equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller.
-
Procedure:
-
The reactor is charged with octylbenzene and a catalytic amount of the activated nickel catalyst (typically 5-10% by weight of the substrate).
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to the target temperature (e.g., 150-200 °C) with vigorous stirring.
-
The reaction is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.
-
After the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate, which is crude this compound, is then purified by fractional distillation under reduced pressure to yield the pure product.
-
Synthesis via Grignard Reaction
This classic organometallic reaction involves the coupling of an octyl Grignard reagent with bromocyclohexane.
Experimental Protocol:
-
Preparation of Octylmagnesium Bromide (Grignard Reagent):
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (nitrogen or argon).
-
Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
A solution of 1-bromooctane in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel.
-
A small amount of the 1-bromooctane solution is added to the magnesium turnings. The reaction is initiated, which may require gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts, the remaining 1-bromooctane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
The freshly prepared octylmagnesium bromide solution is cooled in an ice bath.
-
A solution of bromocyclohexane in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
References
Methodological & Application
Application Notes and Protocols: Synthesis of n-Octylcyclohexane via a Two-Step Alkylation-Hydrogenation Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of n-octylcyclohexane. The synthesis is achieved through a robust two-step process commencing with the Friedel-Crafts alkylation of benzene with 1-octene to form n-octylbenzene, followed by the catalytic hydrogenation of the aromatic ring to yield the final product, this compound. This method is a common and effective strategy for the preparation of alkylcyclohexanes, which are valuable intermediates in various fields, including pharmaceuticals and materials science.
Introduction
This compound is a saturated hydrocarbon with applications as a high-density fuel component, a non-polar solvent, and a building block in organic synthesis. The direct Friedel-Crafts alkylation of cyclohexane is not a feasible synthetic route due to the inert nature of alkanes towards electrophilic attack under standard Friedel-Crafts conditions. Therefore, a two-step approach is employed. The first step involves the electrophilic aromatic substitution of benzene with an octyl source, typically 1-octene or an octyl halide, in the presence of a Lewis acid catalyst. The resulting n-octylbenzene is then subjected to catalytic hydrogenation to saturate the aromatic ring, affording this compound.
Step 1: Friedel-Crafts Alkylation of Benzene with 1-Octene
The Friedel-Crafts alkylation of benzene with 1-octene proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is commonly used to activate the alkene, generating a carbocation electrophile which is then attacked by the electron-rich benzene ring. To favor the formation of the mono-alkylated product and minimize polyalkylation, a large excess of benzene is typically used.[1]
Experimental Protocol
Materials:
-
Benzene (anhydrous)
-
1-Octene
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl, 1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry dichloromethane (CH₂Cl₂, as a solvent if needed)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.
-
Charge the flask with anhydrous benzene (a significant molar excess, e.g., 10 equivalents) and cool the flask in an ice bath.
-
Slowly and carefully add anhydrous aluminum chloride (e.g., 0.3 equivalents relative to 1-octene) to the stirred benzene.
-
Prepare a solution of 1-octene (1 equivalent) in a small amount of anhydrous benzene and place it in the addition funnel.
-
Add the 1-octene solution dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and any solvent using a rotary evaporator.
-
The crude n-octylbenzene can be purified by vacuum distillation.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Benzene:1-Octene Molar Ratio | 10:1 | [2] |
| Catalyst | Zeolite Y | [2] |
| Catalyst Loading | Varies with catalyst type | [2] |
| Temperature | 180 °C | [2] |
| Reaction Time | 2-4 hours | General Practice |
| Yield of n-Octylbenzene | Up to 94% | [2] |
Note: The use of solid acid catalysts like zeolites can offer advantages in terms of handling, recovery, and reduced environmental impact compared to traditional Lewis acids like AlCl₃.[2]
Step 2: Catalytic Hydrogenation of n-Octylbenzene
The second step involves the saturation of the aromatic ring of n-octylbenzene to form this compound. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere.
Experimental Protocol
Materials:
-
n-Octylbenzene (from Step 1)
-
Palladium on carbon (Pd/C, 5% or 10%) or another suitable catalyst (e.g., Raney Nickel, Platinum oxide)
-
Ethanol or another suitable solvent
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic or mechanical stirrer
-
Filter apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Place the purified n-octylbenzene into a high-pressure reaction vessel.
-
Add a suitable solvent, such as ethanol, to dissolve the substrate.
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate).
-
Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-80 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using GC or NMR.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
The final product can be further purified by distillation if necessary.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Substrate | Alkylbenzene | General |
| Catalyst | Rhodium-based, Platinum oxide, Palladium on carbon | [3] |
| Catalyst Loading | 1-5 mol% | General Practice |
| Hydrogen Pressure | 1 atm to high pressure | [3] |
| Temperature | Room Temperature to elevated | [3] |
| Solvent | Ethanol, Acetic Acid | [4] |
| Yield of this compound | Typically >95% | General Practice |
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the intermediate (n-octylbenzene) and the final product (this compound) should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The disappearance of aromatic proton signals in the ¹H NMR spectrum after hydrogenation is a key indicator of a successful reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify functional groups. The disappearance of C=C stretching bands characteristic of the aromatic ring after hydrogenation can be observed.
Safety Considerations
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled with care in a dry environment.
-
Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure. It should be performed in appropriate high-pressure equipment with proper safety precautions, including the use of a blast shield.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
References
Application Notes and Protocols for the Hydrogenation of n-Octylbenzene to n-Octylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of aromatic compounds is a fundamental transformation in organic synthesis, enabling the production of saturated cyclic systems from readily available aromatic precursors. This process is of significant interest in the pharmaceutical industry, where the incorporation of alicyclic scaffolds can critically influence the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability. This document provides detailed application notes and experimental protocols for the hydrogenation of n-octylbenzene to n-octylcyclohexane, a transformation that yields a long-chain alkyl-substituted cyclohexane, a motif of potential interest in medicinal chemistry.
While direct therapeutic applications of this compound are not extensively documented, the introduction of saturated carbocyclic rings and long alkyl chains are established strategies in drug design to modulate pharmacokinetics and pharmacodynamics.[1][2] For instance, small aliphatic rings like cyclopropanes and cyclobutanes are frequently used to enhance potency and improve pharmacokinetic profiles.[1] The this compound moiety can be envisioned as a lipophilic building block to explore new chemical space in drug discovery programs.
Reaction Overview
The hydrogenation of n-octylbenzene to this compound involves the catalytic addition of hydrogen across the aromatic ring. This reaction is typically carried out using heterogeneous catalysts, most commonly containing platinum group metals such as palladium, platinum, or nickel. The reaction generally requires elevated pressures of hydrogen and can be conducted at temperatures ranging from ambient to elevated, depending on the chosen catalyst and desired reaction rate.
Chemical Equation:
Catalysts and Reaction Conditions
Several catalytic systems can be employed for the hydrogenation of n-octylbenzene. The choice of catalyst influences the reaction conditions required for complete conversion.
| Catalyst | Typical Temperature (°C) | Typical Pressure (atm) | Key Characteristics |
| Palladium on Carbon (Pd/C) | 30 - 100 | 1 - 100 | Highly active and versatile. Can sometimes lead to hydrogenolysis of benzylic C-O bonds if present.[3] |
| Raney® Nickel | 100 - 150 | 50 - 100 | Cost-effective and highly active, but may require higher temperatures and pressures. Caution is advised at higher temperatures and pressures due to its high reactivity.[1][4] |
| Platinum(IV) Oxide (Adams' Catalyst) | Room Temperature - 80 | 1 - 4 | Very active catalyst, often allowing for hydrogenation at or near room temperature and low pressure.[5] |
Experimental Protocols
The following protocols are representative methods for the hydrogenation of n-octylbenzene on a laboratory scale. Safety Precaution: Hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate safety equipment, including a blast shield, especially when working with hydrogen gas under pressure.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the hydrogenation of n-octylbenzene using a standard palladium on carbon catalyst.
Materials:
-
n-Octylbenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Reactor Setup: To a clean and dry pressure reactor (e.g., a Parr shaker bottle) equipped with a magnetic stir bar, add n-octylbenzene.
-
Solvent and Catalyst Addition: Dissolve the n-octylbenzene in a suitable solvent (e.g., ethanol). Under a gentle stream of inert gas (nitrogen or argon), carefully add 10% Pd/C catalyst. The typical catalyst loading is 1-5 mol% of palladium relative to the substrate.
-
Inerting the System: Seal the reactor and purge the system with the inert gas several times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation if necessary.
Expected Yield: Quantitative yields are often achievable under optimized conditions.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol describes the use of Raney® Nickel, a highly active catalyst for aromatic hydrogenation.
Materials:
-
n-Octylbenzene
-
Raney® Nickel (in water or ethanol slurry)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: If using a commercial slurry, carefully decant the storage solvent and wash the Raney® Nickel with the reaction solvent under an inert atmosphere.
-
Reactor Setup: In a high-pressure autoclave, add the n-octylbenzene dissolved in the chosen solvent.
-
Catalyst Addition: Under a continuous flow of inert gas, add the prepared Raney® Nickel to the reactor. A typical loading is 5-10% by weight of the substrate.[4]
-
Inerting and Hydrogenation: Seal the autoclave, purge with inert gas, and then pressurize with hydrogen to a high pressure (e.g., 70-100 atm).
-
Reaction: Heat the mixture to a temperature between 100-130 °C with efficient stirring.[4] The reaction is typically complete in 4-6 hours.[4]
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1, ensuring the pyrophoric Raney® Nickel is handled with care during filtration (kept wet).
Data Presentation
The following table summarizes typical reaction parameters for the hydrogenation of aromatic rings, which can be adapted for n-octylbenzene.
| Parameter | Pd/C | Raney® Nickel | Platinum(IV) Oxide |
| Catalyst Loading | 1-5 mol% | 5-10 wt% | 1-5 mol% |
| Temperature | 30-100 °C | 100-130 °C | 25-80 °C |
| Pressure (H₂) | 1-100 atm | 70-100 atm | 1-4 atm |
| Reaction Time | 2-8 hours | 4-6 hours | 1-6 hours |
| Solvent | Ethanol, Ethyl Acetate | Ethanol | Ethanol, Acetic Acid |
| Yield | >95% | >95% | >95% |
Note: These are general conditions and may require optimization for the specific substrate and scale.
Conclusion
The hydrogenation of n-octylbenzene to this compound is a straightforward transformation that can be achieved with high efficiency using standard heterogeneous catalysts. The choice of catalyst allows for flexibility in reaction conditions, from mild to more forcing. The resulting this compound provides a scaffold that may be of interest to medicinal chemists for the development of new therapeutic agents by leveraging its lipophilic and conformational properties. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hidenanalytical.com [hidenanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: n-Octylcyclohexane as a High-Boiling Point Solvent in Organic Synthesis
Introduction
n-Octylcyclohexane (CAS 1795-15-9) is a saturated aliphatic hydrocarbon characterized by a cyclohexane ring substituted with an octyl group.[1] Its high boiling point, low volatility, and chemical stability make it a compelling alternative to more traditional high-boiling point solvents in organic synthesis.[1] As a non-polar solvent, it is immiscible with water but dissolves a wide range of organic compounds.[2] These properties are particularly advantageous for reactions requiring elevated temperatures to overcome high activation energies, improve reaction rates, or influence product selectivity. This document provides an overview of the properties of this compound and detailed protocols for its potential application in several key synthetic transformations.
Physicochemical and Safety Data
A comprehensive understanding of a solvent's physical properties and safety profile is crucial for its effective and safe implementation in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1795-15-9 | [3][4][5] |
| Molecular Formula | C₁₄H₂₈ | [3][6] |
| Molecular Weight | 196.37 g/mol | [5][6] |
| Boiling Point | 264-280 °C | [3][5][7][8] |
| Melting Point | -19.69 to -20 °C | [3][5][7][8] |
| Density | ~0.81 g/cm³ | [3][5][8] |
| Flash Point | 105.4 °C | [3] |
| Refractive Index | ~1.45 | [3][5] |
| Water Solubility | Insoluble | [1] |
| Appearance | Colorless liquid | [1][6][9] |
Table 2: Safety and Handling Information for this compound
| Hazard Statement | Precautionary Measures | Reference(s) |
| May cause skin and eye irritation.[9] | Wear protective gloves, clothing, and eye/face protection. | [9] |
| May be fatal if swallowed and enters airways. | Do not ingest. If swallowed, do not induce vomiting and seek immediate medical attention. | |
| Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. | |
| Handle in accordance with good industrial hygiene and safety practices. | Wash hands thoroughly after handling. |
Applications in High-Temperature Organic Synthesis
The high boiling point of this compound allows for reaction temperatures well above those achievable with common solvents like THF (66 °C) or Toluene (111 °C), which can be instrumental in driving difficult reactions to completion.
High-Temperature Grignard Reactions
While diethyl ether and THF are standard solvents for Grignard reactions, their low boiling points can be a limitation, especially when dealing with unreactive organic halides.[10][11][12] A high-boiling solvent like this compound can facilitate the formation of Grignard reagents from less reactive precursors, such as aryl chlorides, and enable reactions with sterically hindered electrophiles.
Logical Workflow for Solvent Selection in Grignard Reactions
Caption: Logical workflow for Grignard solvent selection.
Protocol: Synthesis of 1,1-Diphenylethanol using Phenylmagnesium Chloride and Acetophenone
-
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Chlorobenzene
-
Acetophenone
-
This compound (anhydrous)
-
Anhydrous HCl in diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equiv.).
-
Add a single crystal of iodine.
-
Add a small portion of a solution of chlorobenzene (1.0 equiv.) in anhydrous this compound via the dropping funnel.
-
Gently heat the mixture to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining chlorobenzene solution dropwise at a rate that maintains a steady reaction temperature (e.g., 100-120 °C).
-
After the addition is complete, continue heating the mixture at 120 °C for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to room temperature.
-
Add a solution of acetophenone (1.0 equiv.) in anhydrous this compound dropwise via the dropping funnel, maintaining the temperature below 40 °C with an external cooling bath if necessary.
-
After the addition, stir the reaction mixture at room temperature for 1 hour, then heat to 80 °C for 2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure. Note: Due to the high boiling point of this compound, high vacuum and/or Kugelrohr distillation may be required for its removal.
-
Purify the crude product by column chromatography or recrystallization to yield 1,1-diphenylethanol.
-
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are cornerstones of modern organic synthesis, often requiring elevated temperatures to achieve good yields, particularly with less reactive substrates like aryl chlorides.[13][14][15][16] this compound's high thermal stability and boiling point make it an excellent candidate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[15][17][18]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
Materials:
-
4-Chlorotoluene (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
This compound
-
-
Procedure:
-
To a reaction vessel, add 4-chlorotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound to achieve the desired concentration (e.g., 0.5 M).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 140-160 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 4-methylbiphenyl.
-
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[13][14][16][19]
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Protocol: Heck Coupling of Iodobenzene with Styrene
-
Materials:
-
Iodobenzene (1.0 equiv.)
-
Styrene (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (NEt₃, 2.0 equiv.)
-
This compound
-
-
Procedure:
-
In a reaction vessel, combine iodobenzene, Pd(OAc)₂, and P(o-tol)₃.
-
Add this compound, followed by styrene and triethylamine.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 120 °C under an inert atmosphere for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter to remove the triethylammonium iodide salt.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain stilbene.
-
Application in Nanoparticle Synthesis
High-boiling, non-coordinating solvents are essential for the synthesis of high-quality nanocrystals, allowing for precise control over nucleation and growth at elevated temperatures.[20][21] Saturated aliphatic solvents like this compound offer a chemically inert environment, avoiding the polymerization issues sometimes seen with unsaturated solvents like 1-octadecene.[20]
Workflow for Nanoparticle Synthesis
Caption: Generalized workflow for nanoparticle synthesis.
Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
-
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
Selenium powder
-
Trioctylphosphine (TOP)
-
This compound
-
Methanol, Toluene
-
-
Procedure:
-
Selenium Precursor Preparation: In a glovebox, dissolve selenium powder (1.0 equiv.) in TOP to form a trioctylphosphine selenide (TOPSe) solution (e.g., 1 M).
-
Cadmium Precursor Preparation:
-
In a three-necked flask, combine CdO (1.0 equiv.), oleic acid (4.0 equiv.), and this compound.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen, resulting in a clear solution of cadmium oleate.
-
-
Nanocrystal Growth:
-
Under an argon atmosphere, heat the cadmium oleate solution to a high temperature (e.g., 250 °C).
-
Rapidly inject the TOPSe solution into the hot reaction flask.
-
The reaction temperature will drop. Allow it to stabilize at a desired growth temperature (e.g., 230 °C). The size of the quantum dots can be controlled by the duration of this growth phase.
-
-
Quenching and Purification:
-
After the desired growth time, cool the reaction rapidly by removing the heating mantle and injecting room temperature this compound if necessary.
-
At room temperature, add methanol to the reaction mixture to precipitate the CdSe quantum dots.
-
Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in toluene.
-
Repeat the precipitation/re-dispersion cycle two more times to remove excess ligands and unreacted precursors.
-
The final product is a solution of CdSe quantum dots dispersed in toluene.
-
-
Table 3: Representative Reaction Conditions using this compound
| Reaction Type | Substrates | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Grignard | Chlorobenzene, Acetophenone | Mg | 100-120 | 3-4 | 70-85 |
| Suzuki | 4-Chlorotoluene, Phenylboronic Acid | Pd(OAc)₂/SPhos | 140-160 | 12-24 | 80-95 |
| Heck | Iodobenzene, Styrene | Pd(OAc)₂/P(o-tol)₃ | 120 | 6-12 | 85-95 |
| Nanoparticle | CdO, Se | Oleic Acid, TOP | 230-250 | 0.1-0.5 | N/A |
Note: The conditions and yields provided are illustrative and should be optimized for specific substrates and reaction scales.
References
- 1. CAS 1795-15-9: Octylcyclohexane | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1795-15-9 [chemicalbook.com]
- 5. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
- 6. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. octylcyclohexane [stenutz.eu]
- 9. Octylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
Application Notes and Protocols for n-Octylcyclohexane as a Lubricant Base Oil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of n-octylcyclohexane for potential use as a lubricant base oil. This document outlines its fundamental properties, details relevant experimental protocols for performance evaluation, and presents available data to guide researchers in its application.
Introduction
This compound is a saturated cycloalkane, also known as a naphthenic hydrocarbon. In the context of lubrication, fluids of this type are often valued for their good solvency and favorable low-temperature properties. As a synthetic base oil, this compound offers a high degree of purity and consistent molecular structure compared to conventional mineral oils. This uniformity can lead to more predictable performance characteristics. This document will delve into the specific attributes of this compound and provide protocols for its evaluation as a lubricant base oil.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior as a lubricant base oil.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H28 | [1][2][3] |
| Molecular Weight | 196.37 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 0.81 g/cm³ | [3] |
| Boiling Point | 264 °C | [3] |
| Melting Point | -19.69 °C | [3] |
| Refractive Index | 1.4500-1.4520 | [3] |
| CAS Number | 1795-15-9 | [1][2][3] |
Performance Characteristics as a Lubricant Base Oil
While specific experimental data for this compound is limited in publicly available literature, its performance can be inferred from the broader class of n-alkylcyclohexanes (synthetic naphthenics). These base oils are known for certain characteristic strengths and weaknesses.
Viscosity-Temperature Characteristics
The viscosity index (VI) is a critical parameter that describes how the viscosity of an oil changes with temperature. A higher VI indicates a more stable viscosity over a wider temperature range. Naphthenic base oils, including n-alkylcyclohexanes, typically exhibit a lower viscosity index compared to paraffinic or polyalphaolefin (PAO) base stocks. However, they often possess excellent low-temperature fluidity, as indicated by a low pour point.
Table 2: Typical Lubricant Performance Data for n-Alkylcyclohexanes (as representative data)
| Parameter | Typical Value Range | Significance |
| Kinematic Viscosity @ 40°C (cSt) | Varies with alkyl chain length | Resistance to flow at a standard temperature. |
| Kinematic Viscosity @ 100°C (cSt) | Varies with alkyl chain length | Resistance to flow at a higher temperature. |
| Viscosity Index (VI) | Low to Moderate (typically < 100) | Indicates a moderate change in viscosity with temperature. |
| Pour Point (°C) | Low | Excellent fluidity at low temperatures. |
| Flash Point (°C) | Moderate to High | Temperature at which vapors can ignite. |
Tribological Performance
The anti-wear and friction-reducing properties of a lubricant are paramount. These are often evaluated using standardized tests like the four-ball wear test. The performance of this compound in this regard would be influenced by its molecular structure and its interaction with anti-wear and friction modifier additives.
Table 3: Representative Tribological Performance of Naphthenic Base Oils
| Parameter | Test Method | Typical Outcome | Significance |
| Wear Scar Diameter (mm) | ASTM D4172 | Data not available for this compound | A smaller scar indicates better anti-wear properties. |
| Coefficient of Friction | ASTM D4172 | Data not available for this compound | A lower value signifies less frictional energy loss. |
Oxidative and Thermal Stability
The resistance of a lubricant to degradation at high temperatures and in the presence of oxygen is crucial for its service life. Saturated cycloalkanes like this compound are expected to have good inherent oxidative stability due to the absence of easily oxidizable double bonds.
Table 4: Representative Oxidative Stability of Naphthenic Base Oils
| Parameter | Test Method | Typical Outcome | Significance |
| RPVOT (minutes) | ASTM D2272 | Data not available for this compound | A longer time indicates better oxidative stability. |
Experimental Protocols
To evaluate the performance of this compound as a lubricant base oil, the following standard ASTM protocols are recommended.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Protocol:
-
Select a calibrated viscometer appropriate for the expected viscosity of the this compound.
-
Charge the viscometer with the sample, ensuring no air bubbles are present.
-
Place the viscometer in a constant temperature bath maintained at 40°C (and subsequently at 100°C for VI calculation) until the sample reaches thermal equilibrium.
-
Draw the liquid up into the viscometer's timing bulb.
-
Allow the liquid to flow down under gravity, and measure the time it takes for the meniscus to pass between two marked points.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
-
Calculate the Viscosity Index (VI) using the kinematic viscosities at 40°C and 100°C according to ASTM D2270.
Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)
This method evaluates the anti-wear properties of a fluid lubricant in sliding contact.
Protocol:
-
Clean three stationary steel balls and one rotating steel ball with a suitable solvent and dry them.
-
Assemble the three stationary balls in the test cup and clamp them in place.
-
Pour the this compound sample into the cup to a level that covers the stationary balls.
-
Place the rotating ball in the chuck of the test machine.
-
Apply a specified load (e.g., 40 kgf) and rotate the top ball at a set speed (e.g., 1200 rpm) for a defined duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, disassemble the apparatus and clean the three stationary balls.
-
Measure the diameter of the wear scars on the stationary balls using a microscope.
-
Calculate the average wear scar diameter.
Oxidative Stability (Rotating Pressure Vessel Oxidation Test - RPVOT - ASTM D2272)
This test assesses the oxidation stability of a lubricant in the presence of water and a copper catalyst under pressurized oxygen.
Protocol:
-
Place a 50g sample of this compound, 5g of distilled water, and a copper catalyst coil into a glass container.
-
Seal the container inside a pressure vessel equipped with a pressure gauge.
-
Place the vessel in a heating bath set to 150°C and begin rotating it at 100 rpm.
-
Charge the vessel with oxygen to a pressure of 90 psi.
-
Monitor the pressure inside the vessel over time.
-
The test concludes when the pressure drops by a specified amount (typically 25 psi) from the maximum pressure reached.
-
The result is reported as the time in minutes to reach this pressure drop.
Visualizations
The following diagrams illustrate the logical workflow for evaluating this compound as a lubricant base oil and the key property relationships.
Caption: Experimental workflow for this compound lubricant evaluation.
References
n-Octylcyclohexane as a stationary phase in gas chromatography
An important disclaimer is that n-octylcyclohexane is not a commonly available, off-the-shelf stationary phase for gas chromatography. The following application notes and protocols have been developed based on the established principles of gas chromatography and by extrapolating data from chemically similar stationary phases, such as those containing alicyclic (cycloalkane) and long-chain alkyl (octyl) functional groups.[1] These related phases are known for their low polarity and unique shape-selective properties.
Application Note: OCH-1 (this compound) Stationary Phase
Introduction
The OCH-1 is a novel, highly non-polar stationary phase engineered for capillary gas chromatography. Its unique structure, consisting of an n-octyl chain bonded to a cyclohexane ring, provides exceptional thermal stability and a distinct separation mechanism based on both analyte volatility and molecular shape. This phase is designed for high-resolution analysis of non-polar compounds, offering unique selectivity for isomers and complex hydrocarbon mixtures. The separation mechanism is primarily based on dispersive (van der Waals) forces, with elution order closely following the boiling points of the analytes.[2] However, the bulky cycloalkane group introduces shape selectivity, allowing for the separation of structurally similar compounds that may co-elute on traditional polydimethylsiloxane (PDMS) phases.[1]
Key Characteristics:
-
Extremely Low Polarity: The alicyclic polysiloxane chemistry results in a polarity index even lower than that of 100% dimethylpolysiloxane phases.[3] This makes it ideal for the analysis of non-polar analytes.
-
Shape Selectivity: The rigid structure of the cyclohexyl group combined with the flexible octyl chain allows for separation based on molecular geometry, which is particularly useful for resolving isomers.
-
High Thermal Stability: Bonded and cross-linked alicyclic phases exhibit high thermal stability, with maximum operating temperatures around 280°C, ensuring low column bleed and extended column lifetime.[1]
-
High Inertness: The phase is designed to be highly inert, making it suitable for the analysis of both hydrocarbons and more reactive species like sulfur-containing and oxygenated compounds.[3]
Primary Applications:
-
Detailed Hydrocarbon Analysis: The OCH-1 phase is ideal for the separation of complex hydrocarbon mixtures, such as those found in petroleum products. It excels at "carbon number grouping," where branched and unsaturated hydrocarbons are resolved from n-alkanes.[1][3]
-
Isomer Separations: It is highly effective for the separation of structural isomers, such as xylene isomers, polycyclic aromatic hydrocarbon (PAH) isomers, and other substituted aromatic compounds.
-
Pharmaceutical Analysis: In drug development, this phase is well-suited for:
-
Residual Solvent Analysis: Quantifying residual solvents in active pharmaceutical ingredients (APIs) and drug products, especially for non-polar solvents, in accordance with ICH guidelines.
-
Impurity Profiling: Detecting and quantifying non-polar impurities in APIs and intermediates.
-
-
Environmental Analysis: The unique selectivity is beneficial for the analysis of environmental contaminants like polychlorinated biphenyls (PCBs) and organochlorine pesticides.
Quantitative Data: Column Specifications
The following table summarizes the typical specifications for a capillary column coated with the hypothetical OCH-1 stationary phase.
| Parameter | Specification |
| Stationary Phase | Bonded and Cross-Linked this compound |
| Polarity | Non-polar |
| Operating Temperature | -50 °C to 280 °C |
| USP Code Equivalent | G2 (similar to dimethylpolysiloxane) but with enhanced shape selectivity |
| Column Dimensions | Lengths: 15 m, 30 m, 60 m; I.D.: 0.18 mm, 0.25 mm, 0.32 mm; Film: 0.18 µm, 0.25 µm, 0.50 µm |
Logical Workflow for Stationary Phase Selection
The following diagram illustrates the decision-making process for selecting a GC stationary phase, highlighting the niche for a shape-selective, non-polar phase like OCH-1.
Caption: Logic for GC stationary phase selection based on analyte polarity.
Experimental Protocol: Analysis of Residual Solvents (USP <467> Class 2)
This protocol describes the use of an OCH-1 column for the quantification of selected USP Class 2 residual solvents in a pharmaceutical intermediate.
1. Materials and Reagents
-
Column: OCH-1, 30 m x 0.32 mm I.D., 0.50 µm film thickness
-
Solvents: N,N-Dimethylformamide (DMF), HPLC grade or equivalent (solvent for sample and standards)
-
Standards: Certified reference standards of Toluene, Xylenes (m, p, o), Cyclohexane, and n-Heptane.
-
Carrier Gas: Helium (99.999% purity)
-
Sample: Pharmaceutical intermediate (solubility in DMF should be confirmed)
2. Gas Chromatograph (GC) and Headspace Sampler Conditions
The following table details the instrumental parameters for the analysis.
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent with FID |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Vial Equilibration Time | 15 min |
| GC Inlet | |
| Inlet Type | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 min |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 25 °C/min to 240 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Temperature | 280 °C |
| H2 Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
3. Standard and Sample Preparation
-
Stock Standard: Prepare a stock solution containing all target residual solvents in DMF at a concentration of approximately 1000 µg/mL for each analyte.
-
Working Standard: Dilute the stock standard with DMF to a final concentration that corresponds to the control threshold specified in USP <467> (e.g., for Toluene: 890 ppm, for Xylenes: 2170 ppm).
-
Sample Preparation: Accurately weigh approximately 100 mg of the pharmaceutical intermediate into a 20 mL headspace vial. Add 5.0 mL of DMF. Crimp the vial tightly.
4. Experimental Workflow Diagram
Caption: Experimental workflow for residual solvent analysis.
5. Data Analysis and Expected Results
-
Identify the peaks in the sample chromatogram by comparing their retention times with those from the working standard.
-
Calculate the concentration of each residual solvent in the sample using the formula: Concentration (ppm) = (Area_sample / Area_standard) * Concentration_standard * (1 / Sample_weight_g)
-
The OCH-1 column is expected to provide excellent resolution of the xylene isomers and baseline separation from other common solvents. The expected elution order will be based on boiling points: n-Heptane (98 °C), Cyclohexane (81 °C - note: elution may be later due to shape), Toluene (111 °C), m/p-Xylene (~139 °C), o-Xylene (144 °C).
Table of Expected Retention Data
The following table provides estimated retention times for selected Class 2 solvents on the OCH-1 column under the specified conditions.
| Analyte | Boiling Point (°C) | Expected Retention Time (min) |
| Cyclohexane | 81 | ~6.5 |
| n-Heptane | 98 | ~7.2 |
| Toluene | 111 | ~8.5 |
| m/p-Xylene | ~139 | ~10.2 |
| o-Xylene | 144 | ~10.8 |
While this compound is not a standard commercially available stationary phase, the principles derived from alicyclic and long-chain alkyl phases suggest it would offer powerful, shape-selective separation capabilities for non-polar compounds.[1] The hypothetical OCH-1 phase would be a valuable tool in the pharmaceutical, environmental, and petrochemical industries, particularly for challenging isomer separations and detailed hydrocarbon analysis. The protocols provided herein offer a robust starting point for method development on such a stationary phase.
References
Analysis of n-Octylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the identification and quantification of n-octylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive experimental methodology, data presentation in tabular format, and visual representations of the workflow and analytical components.
Introduction
This compound (C14H28, MW: 196.37 g/mol , CAS: 1795-15-9) is a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group.[1][2][3][4][5] Its analysis is pertinent in various fields, including the petroleum industry, environmental monitoring, and as a potential impurity or metabolite in drug development processes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound, offering high separation efficiency and definitive identification based on its mass spectrum.[6]
Experimental Protocols
This section outlines the detailed methodology for the GC-MS analysis of this compound.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. For samples where this compound is present in a relatively clean solvent, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.
Protocol for Dilution:
-
Accurately weigh a portion of the sample.
-
Dilute the sample with a suitable solvent (e.g., n-hexane, dichloromethane) to a concentration within the calibrated range of the instrument.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the diluted sample to a 2 mL autosampler vial for GC-MS analysis.
Protocol for Liquid-Liquid Extraction (for aqueous matrices):
-
To a 15 mL centrifuge tube, add 5 mL of the aqueous sample.
-
Add 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) containing the this compound to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in a known volume of n-hexane and transfer to a 2 mL autosampler vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D TQ MS or equivalent |
| GC Column | DB-5ms (or equivalent 5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min[8] |
| Inlet Temperature | 300 °C[8][9] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.[10] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C[8] |
| Quadrupole Temperature | 150 °C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve prepared from certified reference standards. The following tables summarize the key data points for identification and quantification.
Table 2: Chromatographic and Mass Spectral Data for this compound
| Parameter | Value | Source |
| Kovats Retention Index (Standard non-polar) | ~1432 - 1449 | [1] |
| Molecular Ion (M+) | 196 m/z | [1][2] |
| Major Fragment Ions (m/z) | 83 (base peak), 82, 55, 41 | [1] |
| Quantification Ion (SIM mode) | 83 m/z | |
| Qualifier Ions (SIM mode) | 82 m/z, 55 m/z |
Table 3: Example Calibration Data for Quantitative Analysis
| Concentration (µg/mL) | Peak Area (Ion 83 m/z) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 160,000 |
| 25 | 405,000 |
| 50 | 810,000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
GC-MS System Components
The logical relationship between the core components of the Gas Chromatography-Mass Spectrometry system is depicted below.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation, instrument conditions, and data analysis procedures, offers a robust framework for the accurate identification and quantification of this compound. The provided workflows and component diagrams serve to clarify the analytical process for researchers, scientists, and professionals in drug development. Adherence to these protocols, with appropriate validation for specific applications, will ensure reliable and reproducible results.
References
- 1. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane, octyl- [webbook.nist.gov]
- 3. Cyclohexane, octyl- [webbook.nist.gov]
- 4. Cyclohexane, octyl- [webbook.nist.gov]
- 5. Cyclohexane, octyl- [webbook.nist.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ajbs.scione.com [ajbs.scione.com]
Application Notes and Protocols for High-Purity n-Octylcyclohexane in Spectroscopic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity n-octylcyclohexane as a solvent in various spectroscopic studies. Its properties make it a suitable medium for analyzing a wide range of non-polar to moderately polar compounds.
Properties of High-Purity this compound
High-purity this compound is a cycloalkane that serves as an excellent non-polar solvent for various spectroscopic applications. Its key physical and chemical properties are summarized in the table below. For spectroscopic studies, it is crucial to use a high-purity or "spectroscopic grade" solvent to avoid interference from impurities.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₈ | [2] |
| Molecular Weight | 196.37 g/mol | [2] |
| CAS Number | 1795-15-9 | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 264 °C | [2] |
| Melting Point | -19.69 °C | |
| Density | 0.81 g/cm³ at 20 °C | [2] |
| Refractive Index (n_D) | 1.4500-1.4520 at 20 °C | |
| UV Cutoff | ~200-210 nm (estimated based on cyclohexane) | [3] |
| Purity (Spectroscopic Grade) | ≥98% (GC) |
Note: Some properties are based on general data for this compound and may vary slightly depending on the specific supplier and purity grade.
Key Spectroscopic Applications
High-purity this compound is a valuable solvent for a range of spectroscopic techniques due to its optical transparency in the UV-Visible region and its non-polar nature.
UV-Visible (UV-Vis) Spectroscopy
Application: this compound is an ideal solvent for UV-Vis spectroscopy of non-polar and moderately polar organic molecules, particularly aromatic compounds and conjugated systems. Its low UV cutoff allows for measurements in the near-UV region without significant solvent absorption.[3]
Experimental Protocol:
-
Solvent Purity Check: Before use, run a baseline spectrum of the high-purity this compound in a 1 cm path length quartz cuvette against an air reference to ensure no significant absorbance in the wavelength range of interest (typically 200-800 nm).
-
Sample Preparation:
-
Prepare a stock solution of the analyte in this compound. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 AU at the wavelength of maximum absorbance (λ_max).
-
Use volumetric flasks for accurate dilutions.
-
-
Measurement:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with high-purity this compound to be used as the reference.
-
Fill a second matched quartz cuvette with the sample solution.
-
Record the absorption spectrum over the desired wavelength range.
-
-
Data Analysis:
-
Identify the λ_max of the analyte.
-
Use the Beer-Lambert law (A = εbc) to determine the concentration of the analyte if the molar absorptivity (ε) is known.
-
Example Quantitative Data (for illustrative purposes, using cyclohexane as a similar solvent):
| Analyte | λ_max in Cyclohexane (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Benzene | 255 | 215 |
| Naphthalene | 275, 286, 312 | 5600, 3900, 240 |
| Anthracene | 357, 375 | 7900, 8900 |
Data is illustrative for aromatic compounds in a non-polar solvent similar to this compound.[1]
Fluorescence Spectroscopy
Application: The non-polar and non-fluorescent nature of this compound makes it an excellent solvent for studying the intrinsic fluorescence properties of fluorophores, including aromatic hydrocarbons and solvatochromic dyes.[4][5][6][7]
Experimental Protocol:
-
Solvent Purity Check: Scan the high-purity this compound in a fluorescence cuvette to ensure there is no background fluorescence in the emission range of the analyte.
-
Sample Preparation:
-
Prepare dilute solutions of the analyte in this compound. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).
-
-
Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength where it absorbs strongly (often the λ_max from the UV-Vis spectrum).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λ_em).
-
Quantum yield (Φ_f) can be determined relative to a standard of known quantum yield using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Raman Spectroscopy
Application: this compound is a suitable solvent for Raman spectroscopy as it has a relatively simple Raman spectrum with no strong interfering peaks in many regions of interest for organic molecules.
Experimental Protocol:
-
Solvent Spectrum: Record a Raman spectrum of the high-purity this compound to identify its characteristic peaks, which can then be subtracted from the sample spectrum.
-
Sample Preparation:
-
Dissolve the sample in this compound at a concentration sufficient to obtain a good signal-to-noise ratio.
-
-
Measurement:
-
Place the sample solution in a suitable container (e.g., a glass vial or cuvette).
-
Use a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm).
-
Acquire the Raman spectrum of the sample.
-
-
Data Analysis:
-
Identify the Raman shifts (in cm⁻¹) of the vibrational modes of the analyte.
-
The intensity of the Raman peaks can be used for quantitative analysis with the use of an internal standard.[8]
-
Infrared (IR) Spectroscopy
Application: this compound can be used as a solvent for IR spectroscopy of non-polar compounds, particularly for solution-phase studies where solid-state effects are to be avoided. Its IR spectrum consists mainly of C-H and C-C stretching and bending vibrations.
Experimental Protocol:
-
Cell Selection: Use a liquid cell with windows transparent to IR radiation (e.g., NaCl, KBr). The path length of the cell should be chosen based on the sample concentration and the strength of the absorption bands of interest.
-
Background Spectrum: Record a background spectrum of the empty, clean cell.
-
Solvent Spectrum: Fill the cell with high-purity this compound and record its spectrum. This will be used for spectral subtraction.
-
Sample Measurement:
-
Prepare a solution of the analyte in this compound.
-
Fill the cell with the sample solution and record the IR spectrum.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte.
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: While deuterated solvents are typically used in NMR to avoid solvent signals, non-deuterated this compound can be used in specific applications, such as for certain polymer studies or when the analyte signals do not overlap with the solvent signals.[9][10][11][12][13] Its non-polar nature can be useful for dissolving non-polar polymers and other large organic molecules.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the analyte in high-purity this compound in an NMR tube.
-
Add a small amount of a deuterated solvent (e.g., CDCl₃) for locking, or use an external lock.
-
Add a reference standard (e.g., tetramethylsilane, TMS) if not using the solvent peak for referencing.
-
-
Measurement:
-
Acquire the ¹H and ¹³C NMR spectra.
-
The broad signals from the this compound protons will be present in the ¹H NMR spectrum, primarily in the aliphatic region (around 0.8-1.8 ppm). The carbon signals will also be present in the ¹³C NMR spectrum.
-
-
Data Analysis:
-
Identify the chemical shifts (δ) of the analyte, ensuring they are resolved from the solvent signals.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UV Cutoff [macro.lsu.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells (Adv. Sci. 17/2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 [staff.buffalostate.edu]
- 9. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for n-Octylcyclohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Octylcyclohexane is a cycloalkane characterized by a cyclohexane ring substituted with an octyl group.[1] It is a colorless, viscous liquid at room temperature with hydrophobic properties, making it insoluble in water but soluble in many organic solvents.[1] Its high boiling point and low volatility are key characteristics attributed to its molecular structure.[1] These properties, combined with its chemical stability under standard conditions, suggest its potential as a non-polar solvent for various chemical reactions, particularly those requiring elevated temperatures.[1]
While the physical properties of this compound are well-documented, specific examples of its application as a primary solvent in detailed, publicly available experimental protocols for common organic reactions such as Suzuki-Miyaura couplings or nanoparticle synthesis are limited. The Suzuki-Miyaura reaction, for instance, is known to be tolerant of a wide range of solvents, and often the choice of solvent has a weaker influence compared to other reaction parameters like temperature, catalyst, and base.[1] Non-polar solvents, in general, have been shown to favor certain selectivities in specific Suzuki-Miyaura couplings.[2]
This document provides a summary of the known physical properties of this compound and outlines its potential applications as a high-boiling, non-polar solvent based on these characteristics. Researchers and drug development professionals may consider this compound as a potential solvent for high-temperature reactions where low volatility and non-polar conditions are desirable. However, specific reaction protocols would require optimization by the end-user.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for considering its use as a solvent in chemical synthesis.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₈ | [3] |
| Molecular Weight | 196.37 g/mol | [3] |
| CAS Number | 1795-15-9 | [3] |
| Appearance | Colorless, clear liquid | [1] |
| Boiling Point | 264 °C | [1] |
| Melting Point | -19.69 °C | [1] |
| Density | 0.81 g/cm³ | [1] |
| Refractive Index | 1.4500-1.4520 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Potential Applications in Chemical Reactions
Based on its properties as a high-boiling, non-polar solvent, this compound could be a suitable medium for a variety of chemical transformations.
High-Temperature Organic Synthesis
The high boiling point of this compound makes it an excellent candidate for reactions that require sustained high temperatures to overcome activation energy barriers. Its low volatility at elevated temperatures can improve reaction safety and minimize solvent loss. Potential applications include:
-
Polymerization Reactions: High-boiling alkanes are sometimes used in the polymerization of olefins. For example, Ziegler-Natta catalysis for olefin polymerization can be performed in hydrocarbon solvents.[5] The inert nature of this compound would be beneficial in preventing side reactions with catalytic species.
Nanoparticle Synthesis
The synthesis of metal nanoparticles often involves the reduction of metal salts in a solvent.[6] While many methods utilize aqueous or polar organic solvents, non-polar, high-boiling solvents can be advantageous for controlling particle size and morphology, especially when using hydrophobic capping agents. This compound could serve as a medium for the synthesis of various nanoparticles where high-temperature annealing or growth phases are required.
General Experimental Protocol Considerations
Due to the lack of specific published protocols using this compound as a solvent, the following are general considerations for researchers wishing to explore its use:
-
Solubility: Ensure all reactants, catalysts, and reagents are sufficiently soluble in this compound at the desired reaction temperature.
-
Inertness: As a saturated hydrocarbon, this compound is generally inert. However, its compatibility with highly reactive organometallic reagents or strong oxidizing agents should be considered.
-
Reaction Temperature: The high boiling point allows for a wide range of operating temperatures. The optimal temperature for any given reaction will need to be determined empirically.
-
Work-up and Product Isolation: Due to its low volatility, removal of this compound by rotary evaporation may be challenging. Alternative work-up procedures such as precipitation of the product followed by filtration, or extraction with an immiscible solvent, may be necessary.
Visualizations
As no specific signaling pathways or detailed experimental workflows involving this compound as a solvent were identified in the literature, diagrams for these could not be generated. However, a conceptual workflow for evaluating a new solvent in a chemical reaction is presented below.
Caption: Conceptual workflow for evaluating a new solvent in a chemical reaction.
Conclusion
This compound possesses the physical characteristics of a robust, high-boiling, non-polar solvent. While its application in specific, detailed chemical reaction protocols is not widely reported in the scientific literature, its properties make it a promising candidate for investigation in high-temperature organic synthesis and materials science. The information provided in these notes is intended to serve as a starting point for researchers and professionals in drug development to consider this compound as a potential solvent in their experimental designs, with the understanding that reaction optimization will be a necessary step.
References
- 1. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. US4748221A - Polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds - Google Patents [patents.google.com]
- 6. Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
n-Octylcyclohexane: A Reference Standard for High-Fidelity Analytical Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of analytical chemistry, the precision and reliability of quantitative analysis are paramount. The use of well-characterized reference standards is a cornerstone of achieving accurate and reproducible results. n-Octylcyclohexane (CAS No. 1795-15-9), a saturated cycloalkane, serves as a valuable reference standard in various analytical applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its stable chemical nature, well-defined physical properties, and distinct chromatographic behavior make it an excellent candidate for use as an internal standard, a component in calibration mixtures, and a reference marker for retention time indexing. This document provides a detailed overview of the applications of this compound as a reference standard, complete with experimental protocols and data presentation.
While direct applications in signaling pathways are not documented, its utility in the meticulous analysis of complex hydrocarbon mixtures, such as those encountered in fuel and petrochemical analysis, provides a transferable framework for quality control and impurity profiling in pharmaceutical and drug development contexts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is crucial for its appropriate application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [1][2][3] |
| Molecular Weight | 196.37 g/mol | [1][4] |
| CAS Number | 1795-15-9 | [3] |
| Boiling Point | 269.8 °C (Predicted) | Cheméo |
| Density | 0.82 g/cm³ (Predicted) | Cheméo |
| LogP (Octanol/Water) | 6.8 (Predicted) | Cheméo |
Applications in Analytical Chemistry
This compound is predominantly utilized in the detailed hydrocarbon analysis (DHA) of petroleum products and fuels.[5][6][7] These methodologies, often governed by ASTM standards such as ASTM D6730 for gasoline analysis, require precise identification and quantification of numerous hydrocarbon components.[5] In this context, this compound can be employed as:
-
An Internal Standard: Due to its chemical inertness and distinct elution time, it can be added to a sample in a known concentration to correct for variations in injection volume and instrument response.
-
A Retention Index Marker: In temperature-programmed gas chromatography, Kovats retention indices are used for compound identification. n-Alkanes are the primary reference compounds for this purpose, and the elution behavior of other compounds is indexed relative to them. While not a primary n-alkane, the well-characterized retention of this compound allows it to serve as a quality control marker to ensure system suitability and consistent chromatographic performance.
-
A Component in Standard Reference Materials (SRMs): It can be included in complex hydrocarbon mixtures with certified concentrations to validate analytical methods and calibrate instruments.
Experimental Protocols
The following protocols are representative of the use of this compound as a reference standard in GC-MS analysis. These can be adapted for various applications, including the analysis of organic volatile impurities in pharmaceutical preparations.
Protocol 1: General Quantitative Analysis using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantification of a target analyte in a sample matrix.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Target analyte(s) of known purity
-
High-purity solvent (e.g., hexane, dichloromethane)
-
Sample for analysis
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (ISSS): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Analyte Stock Solution (ASS): Prepare a stock solution of the target analyte(s) in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by adding varying, known amounts of the ASS to volumetric flasks. To each flask, add a constant, known amount of the ISSS. Dilute to the mark with the solvent.
3. Sample Preparation:
-
Accurately weigh or measure a known amount of the sample.
-
Dissolve or extract the sample with a measured volume of the chosen solvent.
-
Add a known amount of the ISSS to the sample extract.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
5. Data Analysis:
-
Identify the peaks corresponding to the target analyte(s) and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte(s) and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards:
-
RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
-
Calculate the concentration of the analyte in the sample:
-
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
-
Protocol 2: System Suitability and Retention Time Verification
This protocol describes the use of this compound to verify the performance of a GC system.
1. System Suitability Solution:
-
Prepare a solution containing this compound and other relevant markers (e.g., a series of n-alkanes) at a known concentration in a suitable solvent.
2. GC Analysis:
-
Inject the system suitability solution at the beginning of each analytical run using the same GC conditions as for the samples.
3. Performance Verification:
-
Retention Time: The absolute retention time of this compound should be within a predefined window (e.g., ± 0.05 minutes) of the expected retention time established during method validation.
-
Peak Shape: The peak for this compound should be symmetrical, with a tailing factor or asymmetry factor within acceptable limits (e.g., 0.9 to 1.2).
-
Resolution: If other compounds are present in the suitability mix, the resolution between this compound and the nearest eluting peak should be greater than a specified value (e.g., 1.5).
Data Presentation
The following tables illustrate how quantitative data derived from the use of this compound as a reference standard can be presented.
Table 1: Calibration Data for Analyte X using this compound as an Internal Standard.
| Calibration Level | Analyte X Conc. (µg/mL) | This compound Conc. (µg/mL) | Analyte X Peak Area | This compound Peak Area | Response Ratio (Area_Analyte / Area_IS) |
| 1 | 1.0 | 10.0 | 50,000 | 510,000 | 0.098 |
| 2 | 5.0 | 10.0 | 255,000 | 515,000 | 0.495 |
| 3 | 10.0 | 10.0 | 510,000 | 512,000 | 0.996 |
| 4 | 20.0 | 10.0 | 1,030,000 | 518,000 | 1.988 |
| 5 | 50.0 | 10.0 | 2,540,000 | 513,000 | 4.951 |
| Linearity (R²) | \multicolumn{5}{c | }{0.9998} |
Table 2: System Suitability Results.
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| This compound Retention Time | 12.50 ± 0.05 min | 12.52 min | Pass |
| This compound Peak Asymmetry | 0.9 - 1.2 | 1.05 | Pass |
| Resolution (this compound / adjacent peak) | > 1.5 | 2.1 | Pass |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the use of this compound as a reference standard in a typical quantitative analytical procedure.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logic diagram for system suitability testing.
Conclusion
This compound is a versatile and reliable reference standard for analytical applications requiring high precision and accuracy. Its primary use in detailed hydrocarbon analysis provides a strong foundation for its application in other areas, including the quality control of raw materials and finished products in the pharmaceutical industry. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. The stability and well-characterized nature of this compound ensure its continued relevance as a valuable tool in modern analytical chemistry.
References
- 1. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Cyclohexane, octyl- [webbook.nist.gov]
- 4. Cyclohexane, octyl- (CAS 1795-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Detailed Hydrocarbon Analysis : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 6. gcms.cz [gcms.cz]
- 7. phenomenex.com [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Octylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-octylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to obtain this compound are:
-
Two-Step Synthesis via Friedel-Crafts Alkylation and Subsequent Hydrogenation: This is the most common approach. It involves the Friedel-Crafts alkylation of benzene with an octylating agent (e.g., 1-octene or 1-chlorooctane) to form n-octylbenzene, which is then hydrogenated to yield this compound.
-
Direct Alkylation using a Grignard Reagent: This method involves the reaction of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide) with an octyl halide, or an octyl Grignard reagent (e.g., octylmagnesium bromide) with a cyclohexyl halide or cyclohexanone.
Troubleshooting Guides
Route 1: Friedel-Crafts Alkylation of Benzene followed by Hydrogenation
This section provides troubleshooting for the initial Friedel-Crafts alkylation step to produce n-octylbenzene.
Issue 1: Low Yield of n-Octylbenzene
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed due to moisture. | Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Carbocation Rearrangement: The primary carbocation formed from 1-octene or 1-chlorooctane can rearrange to more stable secondary carbocations, leading to a mixture of isomers instead of the desired linear octyl chain. [1][2] | Use a milder Lewis acid catalyst or a solid acid catalyst (e.g., zeolites) to minimize rearrangements. [1]Running the reaction at a lower temperature can also favor the kinetic product (n-octylbenzene). |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction progress using Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal Reactant Ratio: An incorrect ratio of benzene to the alkylating agent can affect the yield. | A large excess of benzene is often used to favor mono-alkylation and suppress polyalkylation. [2] |
Issue 2: Formation of Multiple Isomers (e.g., 2-phenylocatane, 3-phenyloctane)
| Potential Cause | Troubleshooting Suggestion |
| Carbocation Rearrangement: As mentioned above, the primary carbocation is prone to hydride shifts to form more stable secondary carbocations along the octyl chain. [1][2] | Employing a catalyst system that minimizes free carbocation formation is crucial. Consider using a catalyst that proceeds through a more concerted mechanism. Lowering the reaction temperature can also help. |
| Isomerization of Alkene: If using 1-octene, the Lewis acid catalyst can also catalyze its isomerization to internal octenes before alkylation occurs. | Add the 1-octene slowly to the benzene-catalyst mixture to ensure it reacts before it has a chance to isomerize. |
Issue 3: Polyalkylation (Formation of di- and tri-octylbenzenes)
| Potential Cause | Troubleshooting Suggestion |
| Activated Benzene Ring: The product, n-octylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group, making it susceptible to further alkylation. [2] | Use a significant excess of benzene to increase the probability of the alkylating agent reacting with a benzene molecule rather than an already alkylated one. Maintain a low reaction temperature. |
| High Catalyst Concentration: A high concentration of the Lewis acid can promote further alkylation. | Use the minimum effective amount of catalyst. |
Hydrogenation of n-Octylbenzene
This section addresses issues that may arise during the hydrogenation of n-octylbenzene to this compound.
Issue 1: Incomplete Hydrogenation
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Deactivation: The catalyst (e.g., Ni, Pd, Pt, Ru) may be poisoned by impurities (e.g., sulfur compounds) from the previous step or have reduced activity. [3][4] | Purify the n-octylbenzene before hydrogenation. Ensure the catalyst is fresh or properly activated. |
| Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be sufficient for complete saturation of the aromatic ring. [5] | Increase the hydrogen pressure and/or reaction temperature. Monitor the reaction progress by GC to determine the optimal conditions. |
| Poor Catalyst Dispersion: The active metal may not be well-dispersed on the support, leading to lower activity. | Use a high-quality catalyst with good metal dispersion. |
Issue 2: Side Reactions (e.g., Hydrogenolysis)
| Potential Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions: High temperatures and pressures can lead to the cleavage of the C-C bond between the octyl group and the ring, resulting in cyclohexane and octane. | Use milder reaction conditions (lower temperature and pressure). Select a catalyst known for high selectivity and low hydrogenolysis activity (e.g., Rhodium-based catalysts). |
Experimental Protocols
Protocol 1: Synthesis of n-Octylbenzene via Friedel-Crafts Alkylation (General Method)
This protocol is a general representation and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous benzene (large excess, e.g., 10 equivalents) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents).
-
Reaction: Cool the mixture in an ice bath. Slowly add 1-chlorooctane (1 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring by GC. Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice.
-
Extraction: Separate the organic layer and wash it sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the excess benzene by distillation. The crude n-octylbenzene can be purified by vacuum distillation.
Protocol 2: Hydrogenation of n-Octylbenzene to this compound (General Method)
-
Preparation: In a high-pressure autoclave, place n-octylbenzene, a suitable solvent (e.g., ethanol or cyclohexane), and a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel, typically 1-5 mol%).
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm). Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing samples via GC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation, and the resulting this compound can be purified by distillation if necessary.
Data Presentation
Table 1: Comparison of Hydrogenation Catalysts for Aromatic Compounds (Illustrative)
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Notes |
| Raney Ni | - | 150-200 | 50-100 | >95 | Prone to deactivation by sulfur. [3] |
| Pd/C | Carbon | 100-150 | 10-50 | >98 | Highly active and selective. |
| PtO₂ (Adams' catalyst) | - | 25-100 | 1-5 | >98 | Effective at lower temperatures and pressures. |
| Ru/C | Carbon | 100-180 | 20-70 | >99 | Very active, can sometimes lead to hydrogenolysis. [4] |
Note: The conditions and yields are general and can vary significantly based on the specific substrate and reaction setup.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Challenges in Friedel-Crafts alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US4731496A - Process for the hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 4. Selective hydrogenation of arenes to cyclohexanes in water catalyzed by chitin-supported ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Purification of Crude n-Octylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude n-octylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Isomers of this compound: This includes cis and trans stereoisomers, as well as positional isomers where the octyl group is attached to different carbons of the cyclohexane ring.[1][2][3][4][5]
-
Unreacted starting materials: If synthesized by the hydrogenation of octylbenzene, residual octylbenzene may be present.[6]
-
Partially hydrogenated intermediates: Octylcyclohexene isomers can be present if the hydrogenation of octylbenzene is incomplete.
-
Byproducts from synthesis: If a Friedel-Crafts alkylation is involved in the synthesis of the octylbenzene precursor, other alkylated or poly-alkylated benzene derivatives might be carried through.
Q2: Which purification technique is most suitable for removing closely related isomers?
A2: For separating closely boiling isomers of this compound, preparative gas chromatography (GC) is often the most effective technique due to its high resolving power.[7][8] Fractional distillation can also be used, but may require a column with a high number of theoretical plates for efficient separation.[9][10]
Q3: Can I use simple distillation to purify this compound?
A3: Simple distillation is generally not sufficient for purifying crude this compound, especially if it contains impurities with boiling points close to that of the desired product (boiling point of this compound is approx. 264 °C at atmospheric pressure). Fractional distillation is necessary to achieve good separation of components with similar boiling points.[10]
Q4: How can I remove polar impurities from my this compound sample?
A4: Liquid chromatography using a polar stationary phase like silica gel is effective for removing polar impurities.[11][12][13][14] this compound, being non-polar, will elute quickly with a non-polar mobile phase, while polar impurities will be retained on the column.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | Insufficient column efficiency (not enough theoretical plates). Distillation rate is too high.[9] | Use a longer packed or Vigreux column. Decrease the heating rate to allow for proper vapor-liquid equilibrium.[10] Insulate the distillation column to maintain a proper temperature gradient. |
| Bumping or Unstable Boiling | No boiling chips or stir bar. Uneven heating. | Always use a stir bar for vacuum distillation. Ensure the heating mantle is in good contact with the flask and provides even heating. |
| Product Darkening or Decomposition | Distillation temperature is too high, causing thermal degradation. | Use a vacuum to lower the boiling point. Ensure the vacuum is stable and sufficiently low. |
| Difficulty Achieving a Good Vacuum | Leaks in the glassware joints. Inefficient vacuum pump or water aspirator. | Ensure all joints are properly sealed and greased. Check the vacuum pump oil and performance. Ensure the water flow in the aspirator is strong. |
| Flooding of the Column [15] | Excessive boil-up rate. | Reduce the heating mantle temperature to decrease the rate of vaporization. |
Preparative Gas Chromatography (Prep-GC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate column or temperature program. Column overloading. | Use a longer column or a column with a different stationary phase (e.g., a non-polar phase for hydrocarbon separation). Optimize the temperature program with a slower ramp rate. Inject a smaller sample volume. |
| Low Recovery of Purified Product | Inefficient trapping of the eluent. Analyte carryover. | Ensure the collection trap is sufficiently cooled. Optimize the flow rate of the carrier gas.[16] Perform a bake-out of the injector and column between runs. |
| Peak Tailing | Active sites on the column or in the injector liner. | Use a deactivated liner and a high-quality, inert column. |
| Ghost Peaks | Contamination from previous injections or the carrier gas. | Bake out the column and injector. Use high-purity carrier gas with appropriate traps for moisture and hydrocarbons.[4] |
Liquid Chromatography on Silica Gel
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Impurities | Incorrect solvent system. | Use a less polar mobile phase (e.g., pure hexane or pentane) to increase the retention time of any slightly more polar impurities.[11][17] |
| Broad or Tailing Peaks | Poorly packed column. Column overloading. | Ensure the silica gel is packed uniformly without any channels. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
| Low Product Recovery | Irreversible adsorption of the product on the silica gel. | This is unlikely for a non-polar compound like this compound but if suspected, try a less active stationary phase like alumina. |
| Cracking of the Silica Bed | Running the column dry. Heat generated from the solvent wetting the silica. | Always keep the silica gel covered with solvent. Pack the column slowly to dissipate heat. |
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point (atm) | ~ 264 °C |
| Molecular Weight | 196.37 g/mol |
| Density | ~ 0.81 g/cm³ |
Table 2: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Yield | Throughput | Best For Removing |
| Fractional Vacuum Distillation | 98-99.5% | High | High | Impurities with significantly different boiling points. |
| Preparative Gas Chromatography | > 99.9% | Low to Medium | Low | Closely boiling isomers (cis/trans, positional). |
| Liquid Chromatography on Silica Gel | > 99% (for polar impurities) | High | Medium | Polar impurities, aromatic compounds. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the purification of this compound from impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the distillation head.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask.
-
Ensure all glassware joints are properly greased and sealed.
-
Connect the vacuum adapter to a cold trap and a vacuum pump.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound (no more than two-thirds full).
-
Begin stirring and start the vacuum pump to reduce the pressure in the system. Aim for a pressure of 10-20 mmHg.
-
Once the pressure is stable, begin heating the distillation flask.
-
Observe the reflux line as it slowly ascends the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect a forerun fraction which may contain lower-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound at the working pressure.
-
Stop the distillation before the flask goes to dryness.
-
Allow the apparatus to cool completely before venting the system to atmospheric pressure.
-
Protocol 2: Preparative Gas Chromatography (Prep-GC)
This protocol is suitable for separating isomers of this compound.
-
Instrumentation:
-
A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a flame ionization detector (FID) or thermal conductivity detector (TCD).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) of appropriate dimensions for preparative work.
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold at 250 °C for the required time to elute all components.
-
-
-
Procedure:
-
Perform an analytical run with a small injection volume to determine the retention times of the desired product and impurities.
-
Inject a larger volume of the crude this compound for the preparative run.
-
Set the fraction collector to collect the eluent at the retention time of the this compound peak.
-
Multiple injections may be necessary to obtain the desired amount of purified product.[8]
-
Protocol 3: Liquid Chromatography on Silica Gel
This protocol is effective for removing polar and aromatic impurities.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Elute the column with a non-polar mobile phase, such as pure n-hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate).[11]
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Octylbenzene | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Standardized High-Performance Liquid Chromatography to Replace Conventional Methods for Determination of Saturate, Aromatic, Resin, and Asphaltene (SARA) Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. scispace.com [scispace.com]
- 17. US4476713A - Liquid chromatographic separation of hydrocarbons - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of n-Octylcyclohexane
Welcome to the technical support center for the synthesis and purification of n-octylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound and the removal of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via hydrogenation of n-octylbenzene?
The primary byproducts encountered during the catalytic hydrogenation of n-octylbenzene to this compound are typically:
-
Unreacted n-octylbenzene: Incomplete hydrogenation can leave residual starting material in the product mixture.
-
Cis- and trans-isomers of this compound: The hydrogenation process can lead to the formation of both cis and trans stereoisomers of the final product.
Q2: How can I remove unreacted n-octylbenzene from my this compound product?
Several methods can be employed to remove aromatic impurities like n-octylbenzene from the aliphatic this compound product:
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Adsorptive Separation: This technique utilizes solid adsorbents that selectively retain aromatic compounds. Options include activated carbon, silica gel (potentially impregnated with silver ions to enhance aromatic retention), and metal-organic frameworks (MOFs).
-
Extractive Distillation: This method involves the addition of a solvent that alters the relative volatility of the components, facilitating their separation by distillation. Solvents that interact favorably with aromatic compounds, such as N,N-dimethylformamide (DMF) or sulfolane, can be effective.
-
Fractional Distillation: While the boiling points of n-octylbenzene and this compound are relatively close, careful fractional distillation under reduced pressure may achieve partial separation.
Q3: How can I separate the cis- and trans-isomers of this compound?
The separation of cis- and trans-isomers of this compound is challenging due to their very similar physical properties.
-
Fractional Distillation: This is generally ineffective for separating cis- and trans-isomers of substituted cyclohexanes due to their nearly identical boiling points.[1]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), particularly with specialized chiral columns, can be effective for separating stereoisomers.[2][3]
-
Complexation: In some cases, one isomer may preferentially form a complex with a specific reagent, allowing for its separation. For example, trans-isomers of some cyclohexane derivatives have been separated from cis-isomers through complex formation.[4]
Troubleshooting Guides
Problem 1: Incomplete Hydrogenation of n-Octylbenzene
Symptom: GC-MS analysis of the crude product shows a significant peak corresponding to n-octylbenzene.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh batch of catalyst (e.g., Palladium on carbon, Pd/C). Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[5] |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas. Increase the hydrogen pressure if your equipment allows. |
| Inadequate Reaction Time or Temperature | Increase the reaction time. Gently heating the reaction mixture may also improve the conversion rate.[5] |
| Catalyst Poisoning | Ensure the starting material and solvent are free from impurities, especially sulfur compounds, which can poison the catalyst. |
| Poor Mass Transfer | Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen gas.[5] |
Problem 2: Difficulty in Removing Unreacted n-Octylbenzene
Symptom: After purification by standard distillation, a significant amount of n-octylbenzene remains in the product.
| Possible Cause | Suggested Solution |
| Close Boiling Points | Standard distillation is often insufficient. Employ extractive distillation with a suitable solvent (e.g., DMF) to increase the relative volatility.[3] |
| Azeotrope Formation | While less common for this specific pair, consider the possibility of an azeotrope. If suspected, extractive distillation or adsorptive methods are necessary. |
| Inefficient Adsorption | If using adsorption, ensure the adsorbent is properly activated and the column is not overloaded. The choice of adsorbent is critical; consider materials with high affinity for aromatics. |
Problem 3: Inability to Separate Cis- and Trans-Isomers
Symptom: GC-MS analysis shows two closely eluting peaks corresponding to the isomers of this compound, which are not separated by fractional distillation.
| Possible Cause | Suggested Solution |
| Similar Physical Properties | This is expected. Fractional distillation is not a suitable method for separating these isomers.[1] |
| Incorrect Chromatographic Conditions | For HPLC separation, optimize the mobile phase composition and consider using a chiral stationary phase.[2][3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of n-Octylbenzene
This protocol is a general guideline and may require optimization.
Materials:
-
n-Octylbenzene
-
Palladium on carbon (10% w/w)
-
Ethanol (or another suitable solvent like ethyl acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a high-pressure reaction vessel, dissolve n-octylbenzene in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can be approximately 1-5 mol% of the substrate.
-
Seal the reaction vessel and purge several times with an inert gas (nitrogen or argon) to remove all oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is complete when the peak for n-octylbenzene is no longer observed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: GC-MS Analysis of the Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms or equivalent).
GC-MS Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 40-400 m/z |
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Acquire the data and analyze the resulting chromatogram and mass spectra.
-
Identify the peaks for this compound, n-octylbenzene, and any other byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Octylbenzene | C₁₄H₂₂ | 190.32 | ~261-263 |
| This compound | C₁₄H₂₈ | 196.37 | ~264 |
Table 2: Example GC-MS Retention Times
Note: These are example retention times and will vary depending on the specific GC-MS instrument and conditions.
| Compound | Retention Time (min) |
| This compound (cis-isomer) | 12.5 |
| This compound (trans-isomer) | 12.7 |
| n-Octylbenzene | 13.2 |
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of cis- and trans-cypermethrin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Technical Support Center: Optimizing Friedel-Crafts Alkylation of Aromatic Compounds with Cyclohexane Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts alkylation of aromatic compounds using cyclohexane derivatives as alkylating agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using cyclohexane derivatives in Friedel-Crafts alkylation?
A1: The main challenge is controlling polysubstitution, where more than one cyclohexyl group is added to the aromatic ring. This occurs because the initial product, cyclohexylbenzene (or a derivative), is more reactive than the starting aromatic compound, making it susceptible to further alkylation.[1][2][3] To minimize this, a large excess of the aromatic substrate is often employed.[1][2][4]
Q2: Which catalyst is most effective for the Friedel-Crafts alkylation with cyclohexene or cyclohexyl chloride?
A2: Strong Lewis acids like aluminum chloride (AlCl₃) and strong Brønsted acids such as sulfuric acid (H₂SO₄) are commonly used catalysts.[5][6] Solid acid catalysts, like zeolites, are also effective and offer the advantage of easier separation and recyclability.[7] The choice of catalyst can influence the reaction conditions and the formation of side products.
Q3: Can carbocation rearrangement be an issue with cyclohexylating agents?
A3: In the case of using cyclohexene or a secondary cyclohexyl halide, the secondary carbocation formed is relatively stable and rearrangement to an equivalent secondary carbocation does not lead to a different product. However, if using a substituted cyclohexene or cyclohexyl halide, rearrangements are possible and should be considered.[8]
Q4: What are the typical reaction temperatures for this alkylation?
A4: The reaction temperature is a critical parameter to control. For the alkylation of benzene with cyclohexene using sulfuric acid, the temperature is typically maintained between 15-20°C.[5] Higher temperatures can lead to an increase in side reactions, including polyalkylation and potential rearrangements.[8][9] For some industrial processes using solid acid catalysts, temperatures can be higher, in the range of 100-250°C.
Q5: How can I avoid the formation of undesired byproducts?
A5: To minimize byproducts, it is crucial to control the reaction temperature, use a large excess of the aromatic substrate, and carefully select the catalyst.[1][8] For instance, using a milder Lewis acid or a solid acid catalyst can sometimes offer better selectivity. Proper workup procedures are also essential to isolate the desired product.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Deactivated aromatic substrate.3. Insufficiently reactive alkylating agent.4. Reaction temperature is too low. | 1. Use a fresh, anhydrous Lewis acid catalyst.2. Ensure the aromatic ring is not strongly deactivated by electron-withdrawing groups.3. Consider using a more reactive cyclohexyl derivative if applicable.4. Gradually increase the reaction temperature while monitoring for product formation and side reactions.[10] |
| Formation of Multiple Products (Polyalkylation) | The mono-alkylated product is more reactive than the starting material. | 1. Use a large excess of the aromatic substrate (e.g., a 5:1 to 10:1 molar ratio of benzene to cyclohexene).[1][2]2. Perform the reaction at a lower temperature to decrease the rate of the second alkylation.[8]3. Consider using a less active catalyst. |
| Charring or Darkening of the Reaction Mixture | The reaction is too vigorous, leading to decomposition. | 1. Control the rate of addition of the alkylating agent or catalyst.2. Ensure efficient stirring and cooling to maintain the desired reaction temperature.[5]3. Perform the reaction at a lower temperature. |
| Difficulty in Product Isolation | Formation of a stable complex between the product and the catalyst (with AlCl₃). | During workup, carefully and slowly quench the reaction mixture with ice-cold water or dilute acid to decompose the catalyst-product complex.[1] |
Experimental Protocols
Alkylation of Benzene with Cyclohexene using Sulfuric Acid
This protocol describes the synthesis of cyclohexylbenzene.
Materials:
-
Benzene (anhydrous)
-
Cyclohexene (freshly distilled)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution (10%)
-
Anhydrous Calcium Chloride
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a mixture of anhydrous benzene and concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to maintain a temperature of 15 ± 5°C.
-
With vigorous stirring, add freshly distilled cyclohexene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the lower sulfuric acid layer.
-
Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and again with water until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the drying agent and fractionally distill the filtrate. First, distill off the unreacted benzene at its boiling point.
-
Collect the fraction boiling between 230-260°C, which is crude cyclohexylbenzene.
-
A final fractional distillation of this fraction will yield pure cyclohexylbenzene.[5]
Quantitative Data
The yield and selectivity of the Friedel-Crafts alkylation are highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on different parameters.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Selectivity (Mono-alkylation) | Reference(s) |
| Catalyst | Sulfuric Acid | Good to high yields can be achieved. | Moderate to good, dependent on other factors. | [5] |
| AlCl₃ | High yields are possible. | Can be lower due to higher reactivity leading to polyalkylation. | [6] | |
| Zeolites (Solid Acids) | Good yields, especially in industrial processes. | Can be high, with the potential for shape selectivity. | [7] | |
| Reactant Ratio (Aromatic:Alkene) | 1:1 | Lower yield of mono-alkylated product. | Low, significant polyalkylation. | [1][2] |
| >5:1 | Higher yield of mono-alkylated product. | High, minimizes polyalkylation. | [1][2] | |
| Temperature | Low (e.g., 15-20°C) | May require longer reaction times for high conversion. | Higher selectivity for the mono-alkylated product. | [5][8] |
| High (e.g., >50°C) | Faster reaction rates. | Lower selectivity, increased polyalkylation and side reactions. | [8][9] |
Visualizations
Caption: Experimental workflow for the synthesis of cyclohexylbenzene.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclohexylbenzene synthesis - chemicalbook [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. physicsforums.com [physicsforums.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
Preventing isomerization during n-Octylcyclohexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-octylcyclohexane. The primary focus is on preventing isomerization, a common challenge that can significantly impact product purity and yield.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the recommended three-step synthesis route designed to prevent isomerization.
I. Isomerization Issues
Question: My final product is a mixture of isomers instead of pure this compound. What is the likely cause and how can I prevent this?
Answer: Isomerization is a common problem when using direct Friedel-Crafts alkylation to synthesize n-octylbenzene, the precursor to this compound. This is due to rearrangements of the carbocation intermediate. The recommended and most reliable method to prevent isomerization is to use a three-step approach:
-
Friedel-Crafts Acylation: React benzene with octanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form octanophenone. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[1][2][3][4]
-
Carbonyl Group Reduction: Reduce the ketone group of octanophenone to a methylene group to form n-octylbenzene. This can be achieved using either the Wolff-Kishner or Clemmensen reduction.[5][6][7]
-
Hydrogenation: Catalytically hydrogenate the aromatic ring of n-octylbenzene to yield the final product, this compound.
Direct alkylation of benzene with 1-octene or 1-chlorooctane will likely lead to a mixture of secondary octylbenzene isomers, which will then be hydrogenated to the corresponding isomeric octylcyclohexanes.
II. Friedel-Crafts Acylation Troubleshooting
Question: The yield of octanophenone in my Friedel-Crafts acylation is low. What are the potential causes and solutions?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Impure Reagents | Use freshly distilled benzene and octanoyl chloride. Ensure all glassware is thoroughly dried before use. |
| Suboptimal Temperature | The reaction is typically started at a low temperature (0-5 °C) and then allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side reactions and decomposition.[9] |
| Incorrect Stoichiometry | A slight molar excess of the Lewis acid catalyst is often required. Ensure accurate measurement of all reagents. |
Question: My reaction mixture turned black during the Friedel-Crafts acylation. What does this indicate?
Answer: A black or tarry reaction mixture often indicates decomposition of the starting materials or product, which can be caused by too high a reaction temperature or the presence of impurities.[8] Ensure proper temperature control and use pure, anhydrous reagents and solvents.
III. Carbonyl Reduction Troubleshooting
Question: I am having trouble with the reduction of octanophenone. Which method, Clemmensen or Wolff-Kishner, is better, and what are the common issues?
Answer: The choice between the Clemmensen and Wolff-Kishner reduction depends on the presence of other functional groups in your molecule.[5][6]
-
Clemmensen Reduction: Performed under strongly acidic conditions (Zn(Hg) in concentrated HCl).[2][10][11][12][13] Choose this method if your molecule is stable in strong acid.
-
Wolff-Kishner Reduction: Carried out under strongly basic conditions (hydrazine and a strong base like KOH in a high-boiling solvent).[14][15][16][17] This is suitable for substrates that are sensitive to acid.
Troubleshooting Low Yields in Wolff-Kishner Reduction:
| Potential Cause | Recommended Solution(s) |
| Insufficient Temperature | The decomposition of the hydrazone intermediate requires high temperatures (180-200 °C). Use a high-boiling solvent like diethylene glycol and consider the Huang-Minlon modification, where water is distilled off after hydrazone formation to allow the temperature to rise.[1][18] |
| Azine Formation | A common side reaction is the formation of an azine from the reaction of the hydrazone with another molecule of the ketone.[14] This can be minimized by ensuring anhydrous conditions and using the Huang-Minlon modification.[1] |
Troubleshooting Incomplete Clemmensen Reduction:
| Potential Cause | Recommended Solution(s) |
| Inactive Zinc Amalgam | Ensure the zinc amalgam is freshly prepared and active. |
| Insufficient Acid Concentration | Use concentrated hydrochloric acid as specified in the protocol. |
| Heterogeneous Reaction Issues | The Clemmensen reduction is a heterogeneous reaction. Vigorous stirring is necessary to ensure good contact between the reactants and the zinc amalgam surface.[13] |
IV. Hydrogenation Troubleshooting
Question: My hydrogenation of n-octylbenzene to this compound is incomplete. How can I improve the conversion?
Answer: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions.
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation | The catalyst (e.g., Pt/C, Pd/C, or Raney Nickel) may be poisoned by impurities. Ensure the n-octylbenzene starting material is pure. Use a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | The hydrogenation of an aromatic ring requires relatively high pressures of hydrogen. Ensure your system is properly sealed and pressurized according to the protocol. |
| Inadequate Mixing | Efficient mixing is crucial for good contact between the substrate, hydrogen, and the catalyst surface. Ensure vigorous stirring or shaking. |
| Suboptimal Temperature | While higher temperatures can increase the reaction rate, excessively high temperatures can also lead to side reactions. Follow the recommended temperature range for your specific catalyst. |
Data Presentation
The following tables provide a comparison of the expected outcomes from direct Friedel-Crafts alkylation versus the recommended acylation-reduction pathway for the synthesis of n-octylbenzene, the precursor to this compound.
Table 1: Comparison of Synthetic Routes to n-Octylbenzene
| Method | Primary Product | Major Isomeric Impurities | Typical Yield of Desired Product | Key Disadvantage |
| Direct Friedel-Crafts Alkylation | Mixture of octylbenzenes | 2-phenylocatane, 3-phenyloctane, 4-phenyloctane | Low | Carbocation rearrangement leads to a mixture of isomers. |
| Friedel-Crafts Acylation followed by Reduction | n-Octylbenzene | Minimal to none | High | Multi-step process. |
Table 2: Comparison of Reduction Methods for Octanophenone
| Reduction Method | Reagents | Reaction Conditions | Typical Yield | Substrate Sensitivity |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic | Good to excellent | Not suitable for acid-sensitive substrates. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, diethylene glycol | Strongly basic, high temperature | Good to excellent | Not suitable for base-sensitive substrates. |
Experimental Protocols
The following are detailed experimental protocols for the recommended three-step synthesis of this compound.
Protocol 1: Friedel-Crafts Acylation of Benzene to Octanophenone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), place anhydrous aluminum chloride (AlCl₃). Add anhydrous benzene to the flask.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Add octanoyl chloride to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ suspension over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude octanophenone can be purified by vacuum distillation.
Protocol 2: Wolff-Kishner Reduction of Octanophenone to n-Octylbenzene
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine octanophenone, diethylene glycol, and hydrazine hydrate. Heat the mixture at reflux for 1-2 hours.
-
Decomposition of Hydrazone: Add potassium hydroxide (KOH) pellets to the mixture. Replace the reflux condenser with a distillation apparatus and heat the mixture to distill off water and excess hydrazine, allowing the temperature to rise to 190-200 °C.
-
Reaction Completion: Once the temperature has stabilized, replace the distillation apparatus with a reflux condenser and continue to heat at reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and add water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with dilute HCl and then with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The resulting n-octylbenzene can be purified by distillation.
Protocol 3: Hydrogenation of n-Octylbenzene to this compound
-
Catalyst and Substrate: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), place n-octylbenzene and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt/C or Pd/C) in a suitable solvent such as ethanol or acetic acid.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Shake or stir the reaction mixture until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Work-up: Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent by distillation to obtain this compound. Further purification can be achieved by fractional distillation if necessary.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this technical support center.
Caption: Comparison of reaction pathways for n-octylbenzene synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Wolff-Kishner Reduction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: n-Octylcyclohexane Stability at High Temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-octylcyclohexane under high-temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: this compound is a relatively stable hydrocarbon. Significant thermal decomposition is typically observed at temperatures above 400°C. One study on the pyrolysis of various n-alkylcyclohexanes was conducted at 450°C, indicating that this temperature is sufficient to induce decomposition. The rate of decomposition is highly dependent on the specific temperature, pressure, and presence of any catalysts or impurities.
Q2: What are the primary decomposition products of this compound at high temperatures?
A2: At elevated temperatures, this compound primarily decomposes through a free-radical mechanism. The main reaction pathways involve the homolytic cleavage of C-C bonds in the n-octyl side chain and the opening of the cyclohexane ring. This results in a complex mixture of smaller hydrocarbons. Key decomposition products include smaller n-alkanes, 1-alkenes, and various cyclic compounds. For a detailed breakdown of product distribution at 450°C, please refer to the data tables below.
Q3: Can the decomposition of this compound be catalyzed?
A3: Yes, the decomposition of alkanes and cycloalkanes can be catalyzed. The presence of certain metals or acidic materials can lower the temperature at which decomposition begins and alter the distribution of products. For instance, the wetted surfaces of a stainless steel reactor can influence the kinetics of decomposition. It is crucial to consider the materials of your experimental setup as potential catalysts.
Q4: How does pressure affect the thermal stability of this compound?
A4: Pressure can influence the decomposition of this compound. Higher pressures can affect reaction rates and the distribution of products. It is important to maintain consistent pressure conditions during experiments to ensure reproducible results.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or unexpectedly high decomposition at a given temperature. | 1. Contamination: Presence of oxygen or other reactive impurities. 2. Catalytic effects: The reactor walls or other components may be catalyzing the reaction. 3. Temperature measurement error: Inaccurate thermocouple reading. | 1. Purge the system: Ensure the system is thoroughly purged with an inert gas (e.g., nitrogen, argon) to remove all oxygen before heating. 2. Passivate the reactor: Consider passivating the reactor surface if catalytic activity is suspected. 3. Calibrate temperature sensors: Verify the accuracy of your temperature measurement system. |
| Formation of unexpected products (e.g., oxidized species). | 1. Air leak: A leak in the experimental setup is allowing oxygen to enter. 2. Contaminated starting material: The this compound may contain impurities. | 1. Leak check: Perform a thorough leak check of your system under vacuum and at operating pressure. 2. Verify purity: Analyze the purity of the this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) before use. |
| Coke or char formation in the reactor. | 1. High temperatures: Prolonged exposure to very high temperatures can lead to coking. 2. Secondary reactions: Primary decomposition products may undergo further reactions to form coke. | 1. Optimize reaction time and temperature: Reduce the reaction time or temperature to minimize secondary reactions. 2. Flow reactor: If using a batch reactor, consider switching to a flow reactor to reduce the residence time of products at high temperatures. |
| Difficulty in reproducing results. | 1. Inconsistent heating/cooling rates: Variations in heating and cooling profiles can affect reaction pathways. 2. Variable sample volume: Inconsistent initial sample volumes can alter pressure and reaction kinetics. | 1. Standardize thermal profiles: Use a programmable temperature controller to ensure consistent heating and cooling rates for all experiments. 2. Precise sample loading: Accurately measure the volume or mass of this compound for each experiment. |
Data Presentation
The following tables summarize the quantitative data on the product distribution from the pyrolysis of this compound at 450°C.
Table 1: Gaseous Product Distribution from this compound Pyrolysis at 450°C
| Gaseous Product | Molar Percentage (%) |
| Methane (CH₄) | 25.7 |
| Ethane (C₂H₆) | 14.3 |
| Ethene (C₂H₄) | 28.6 |
| Propane (C₃H₈) | 8.6 |
| Propene (C₃H₆) | 11.4 |
| Butanes (C₄H₁₀) | 2.9 |
| Butenes (C₄H₈) | 8.5 |
Table 2: Liquid Product Distribution from this compound Pyrolysis at 450°C
| Liquid Product | Weight Percentage (%) |
| C₅-C₇ Alkanes/Alkenes | 15.2 |
| Benzene | 3.1 |
| Toluene | 4.5 |
| C₈ Aromatics | 2.8 |
| Other C₉-C₁₃ Hydrocarbons | 24.4 |
| Unreacted this compound | 50.0 |
Experimental Protocols
Below are detailed methodologies for key experiments related to the thermal stability of this compound, based on standard industry practices.
Protocol 1: Thermal Stability Testing using a Batch Reactor
Objective: To determine the thermal decomposition products of this compound at a specific high temperature.
Apparatus:
-
High-pressure batch reactor (e.g., stainless steel autoclave)
-
Temperature controller and thermocouple
-
Pressure transducer
-
Gas chromatograph with a flame ionization detector (GC-FID) and/or mass spectrometer (GC-MS)
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Inert gas supply (e.g., nitrogen or argon)
-
Vacuum pump
Procedure:
-
Reactor Preparation: Clean and dry the reactor thoroughly.
-
Sample Loading: Introduce a known amount of high-purity this compound into the reactor.
-
System Purge: Seal the reactor and purge with an inert gas for at least 15-20 minutes to remove any residual air.
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Pressurization: Pressurize the reactor to the desired initial pressure with the inert gas.
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Heating: Heat the reactor to the target temperature (e.g., 450°C) at a controlled rate.
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Reaction: Hold the reactor at the set temperature for the desired reaction time. Monitor temperature and pressure throughout the experiment.
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Cooling: After the specified time, cool the reactor to room temperature.
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Gas Analysis: Collect a sample of the gas phase from the reactor and analyze it using GC to identify and quantify the gaseous products.
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Liquid Analysis: Carefully open the reactor and collect the liquid sample. Analyze the liquid phase using GC-FID and/or GC-MS to identify and quantify the liquid products and any unreacted this compound.
Protocol 2: Standard Test Method for High-Temperature Stability of Middle Distillate Fuels (based on ASTM D6468)
Objective: To assess the relative thermal stability of this compound under standardized high-temperature aging conditions with limited air exposure.
Apparatus:
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Heating bath capable of maintaining 150 ± 1.5 °C.
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Aging tubes.
-
Filter apparatus with specified filter paper.
-
Reflection meter.
Procedure:
-
Sample Preparation: Filter at least 100 mL of the this compound sample.
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Aging: Measure 50 ± 2 mL of the filtered sample into two separate aging tubes.
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Heating: Insert the uncapped tubes into the heating bath set at 150 °C for a specified duration (e.g., 90 or 180 minutes).
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Cooling: After the aging period, allow the samples to cool to ambient temperature in the dark.
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Filtration: Filter the cooled samples through new filter papers.
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Analysis: Measure the light reflectance of the filter pads using a reflection meter. The amount of filterable insolubles is estimated based on the reflectance, with 100% being an unused filter and 0% a black standard.
Visualizations
Below are diagrams illustrating key processes and relationships relevant to the high-temperature stability of this compound.
Caption: Primary decomposition pathways of this compound at high temperatures.
Technical Support Center: Troubleshooting Peak Tailing with n-Octylcyclohexane in GC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatographic (GC) analysis of n-Octylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For compounds with high boiling points like this compound (boiling point: 264 °C), this is a common issue.[2][3] This distortion is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1] A tailing factor or asymmetry factor greater than 1.5 is a typical indicator of a significant issue that requires investigation.[4][5]
Q2: What are the common causes of peak tailing for a non-polar, high-boiling compound like this compound?
A2: Peak tailing for this compound can stem from several factors, broadly categorized as chemical interactions (active sites) or physical issues within the GC system. When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the cause is often related to a physical issue.[5][6] If only specific, more active compounds tail while this compound (a non-polar hydrocarbon) shows good peak shape, the issue is likely chemical in nature. However, even non-polar compounds can tail due to severe system activity or contamination.[7]
Potential Causes for Peak Tailing of this compound:
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Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector can cause peak tailing.[1] For a non-polar compound like this compound, this is less about specific chemical affinity and more likely due to the presence of contaminants that can interact with the analyte.
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Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites or disrupt the sample path, leading to peak tailing.[7]
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Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, resulting in distorted peak shapes for all compounds.[4][6]
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Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can lead to incomplete vaporization and band broadening.[1] Cold spots in the system can also cause condensation and subsequent peak tailing.[1]
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Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can manifest as tailing.[8][9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Guide 1: Initial System Check and Inlet Maintenance
If you observe peak tailing for this compound, a good first step is to perform routine maintenance on the inlet, as it is a frequent source of problems.[1]
Q: My this compound peak is tailing. Where should I start troubleshooting?
A: Begin with the simplest and most common fixes related to the GC inlet.
Experimental Protocol: Inlet Maintenance
-
Cool Down: Turn off the heated zones (inlet and oven) and allow them to cool to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Replace Septum: Unscrew the septum nut, remove the old septum, and replace it with a new one. Avoid overtightening the nut.
-
Replace Liner: Carefully remove the inlet liner. It may be contaminated with residues. Replace it with a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet.
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Leak Check: Restore carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.
Guide 2: Column and Flow Path Evaluation
If inlet maintenance does not resolve the peak tailing, the issue may lie with the column itself or the overall flow path.[4]
Q: I've performed inlet maintenance, but the peak tailing persists. What's the next step?
A: The column is the next major component to investigate. Issues can arise from contamination, degradation of the stationary phase, or improper installation.
Troubleshooting Steps:
-
Column Trimming: Trim a small section (e.g., 10-20 cm) from the front of the column.[4] This removes any accumulated non-volatile residues or active sites at the head of the column.
-
Check Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector, following the manufacturer's instructions. An improper installation can create dead volumes.[6]
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Inspect Column Cut: A poor column cut can cause turbulence. The cut should be clean and at a 90-degree angle.[4][6]
Guide 3: Method Parameter Optimization
Sub-optimal GC method parameters can significantly impact peak shape, especially for high-boiling compounds like this compound.
Q: Could my GC method be causing the peak tailing for this compound?
A: Yes, incorrect temperature and flow settings can lead to poor peak shape.
Parameter Optimization:
-
Inlet Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete vaporization of this compound. A temperature that is too low can cause slow vaporization and lead to peak tailing.[10]
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Oven Temperature Program: A slow temperature ramp might not be sufficient to keep this compound in the vapor phase, leading to condensation and tailing. Conversely, the final hold temperature must be adequate to ensure the compound elutes completely.[1]
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Carrier Gas Flow Rate: The carrier gas flow rate affects how quickly the analyte moves through the column. An optimal flow rate ensures sharp peaks.[9] While a very low flow rate can sometimes increase tailing, the effect is complex.[11][12] It's important to operate within the optimal range for your column dimensions.
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Check for Cold Spots: Ensure all heated zones, including the transfer line to the detector, are at an appropriate temperature, typically at or above the final oven temperature, to prevent condensation.[1]
Quantitative Data Summary
The following table summarizes key physical properties of this compound and general GC parameters that can be adjusted to troubleshoot peak tailing.
| Parameter | Value/Recommendation | Potential Impact on Peak Tailing |
| This compound Properties | ||
| Molecular Formula | C14H28 | - |
| Molecular Weight | 196.37 g/mol [13] | - |
| Boiling Point | 264 °C[2][3] | High boiling point requires sufficiently high temperatures in the GC system to prevent condensation. |
| Polarity | Non-polar | Less likely to interact with active silanol groups, but can be affected by system contamination. |
| GC Method Parameters | ||
| Inlet Temperature | > 270 °C (as a starting point) | Too low can cause incomplete vaporization and tailing. |
| Oven Temperature Program | Ensure a sufficiently fast ramp and high final temperature | A slow ramp can cause band broadening; an insufficient final temperature can lead to carryover. |
| Carrier Gas Flow Rate | Optimize for column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column) | Sub-optimal flow can lead to broader peaks.[14] |
| Injection Volume | 0.1 - 1 µL | Overloading the column can cause peak distortion.[9] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing with this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. academic.oup.com [academic.oup.com]
- 8. acdlabs.com [acdlabs.com]
- 9. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 10. GC Technical Tip: Broad Solvent Peaks/Fronts | Phenomenex [phenomenex.com]
- 11. Effect of flow rate on separation [August 24, 2004] - Chromatography Forum [chromforum.org]
- 12. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial n-Octylcyclohexane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial n-octylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several types of impurities stemming from its manufacturing process. While a specific analysis of every commercial batch is recommended, common impurities can be inferred from the analysis of similar cycloalkanes. These typically include:
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Shorter and longer chain alkanes and cycloalkanes: Such as other isomers of octylcyclohexane, methylcyclohexane, and various straight-chain alkanes.[1][2][3]
-
Aromatic compounds: Benzene and toluene are common aromatic impurities.[1]
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Unreacted starting materials: Depending on the synthesis route, residual starting materials may be present.
-
Water: Moisture can be present in the commercial product.
Q2: What is the boiling point of this compound and how does it influence purification?
The boiling point of this compound is approximately 264 °C.[4][5] This relatively high boiling point is a key physical property that heavily influences the choice and design of the purification method, particularly for fractional distillation. A high boiling point necessitates careful temperature control to avoid thermal degradation of the compound.
Q3: Which purification method is most suitable for removing specific types of impurities from this compound?
The choice of purification method depends on the nature of the impurities:
-
Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points, such as other alkanes and aromatic compounds.
-
Column Chromatography: This technique is effective for removing impurities with different polarities, such as more polar byproducts or certain degradation products.
-
Chemical Treatment & Drying: This is used to remove reactive impurities and water. For instance, washing with a mild acid or base can remove corresponding impurities, and the use of drying agents like anhydrous sodium sulfate or molecular sieves will remove water.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Inefficient column packing or insufficient column length. | Use a longer fractionating column or a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. | |
| Product Contamination with Higher Boiling Impurities | "Bumping" of the liquid in the distillation flask. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Distillation carried to dryness. | Stop the distillation before the flask is completely dry to prevent the transfer of high-boiling residues. | |
| Product Discoloration | Thermal degradation of this compound or impurities at high temperatures. | Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Low Recovery | Leaks in the apparatus. | Check all glass joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. |
| Significant hold-up in the column. | Choose a column packing with a lower hold-up volume. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. |
| Column was not packed properly, leading to channeling. | Ensure the adsorbent is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is often more effective.[6][7] | |
| Cracked or Channeled Adsorbent Bed | The column ran dry. | Never let the solvent level drop below the top of the adsorbent bed. |
| Heat generated from the interaction of the solvent with the adsorbent. | Pack the column using a slurry method and allow it to equilibrate to room temperature. | |
| Slow Column Flow Rate | Adsorbent particles are too fine. | Use an adsorbent with a larger particle size. |
| Column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is designed to separate this compound from impurities with significantly different boiling points.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.
- Ensure all glassware is clean and dry.
- Place a magnetic stir bar or boiling chips in the round-bottom flask.
2. Procedure:
- Charge the round-bottom flask with the commercial this compound to no more than two-thirds of its volume.
- Begin heating the flask gently using a heating mantle.
- As the liquid begins to boil, observe the vapor rising through the fractionating column.
- Adjust the heating rate to maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.
- Collect fractions in separate receiving flasks. The first fraction will likely contain lower-boiling impurities.
- The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound (~264 °C at atmospheric pressure).
- A final fraction may contain higher-boiling impurities.
3. Purity Analysis:
- Analyze the collected fractions by gas chromatography (GC) to determine their purity.
Quantitative Data (Illustrative Example)
| Fraction | Distillation Temperature (°C) | Volume (mL) | Purity of this compound (%) |
| 1 (Forerun) | < 260 | 5 | 15 |
| 2 (Main) | 263-265 | 80 | > 99 |
| 3 (Residue) | > 265 | 10 | 40 |
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for removing polar impurities from this compound.
1. Preparation:
- Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.
- Eluent: A non-polar solvent such as hexane is a suitable mobile phase.
- Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
2. Sample Loading:
- Dissolve the this compound sample in a minimal amount of hexane.
- Carefully add the sample solution to the top of the silica gel column.
3. Elution:
- Add fresh hexane to the column to begin eluting the sample.
- Maintain a constant flow of the eluent through the column.
- Since this compound is non-polar, it will travel down the column relatively quickly with the hexane eluent. Polar impurities will adhere more strongly to the silica gel and move down the column more slowly.
- Collect fractions in separate test tubes.
4. Analysis:
- Analyze the collected fractions using thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the purified this compound.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
Experimental Workflows
References
- 1. restek.com [restek.com]
- 2. High-Purity Cyclohexane for Industrial Applications for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 3. High-Purity Cyclohexane for Suspension Polymerization for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
Handling and storage guidelines for high-purity n-Octylcyclohexane
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of high-purity n-Octylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the proper procedure for receiving and initially handling a new shipment of high-purity this compound?
A1: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is properly labeled. All handling should be conducted in a well-ventilated area, preferably under a chemical fume hood. Personnel should wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] Avoid breathing vapors.[1][2]
Q2: What are the ideal storage conditions for high-purity this compound to maintain its purity?
A2: To maintain high purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid.[1] For long-term stability and to prevent degradation, it is recommended to store the compound under an inert gas atmosphere, such as nitrogen or argon.
Q3: What materials are compatible and incompatible with this compound?
A3: While specific compatibility data for this compound is not extensively detailed in the provided results, general guidelines for saturated hydrocarbons suggest avoiding contact with strong oxidizing agents. For detailed compatibility, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
Q4: What are the critical safety precautions to take when working with this compound?
A4: this compound is a flammable liquid and may cause skin irritation.[1][4] It may also be fatal if swallowed and enters the airways.[1] Therefore, it is imperative to use non-sparking tools and take precautionary measures against static discharge.[1][2] Always work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[1] In case of skin contact, immediately wash the affected area with soap and water.[1]
Troubleshooting Guide
Problem 1: The purity of my this compound appears to have decreased over time, confirmed by analytical testing.
-
Possible Cause 1: Improper Storage Atmosphere. Exposure to air and humidity can lead to the absorption of impurities or slow degradation.
-
Solution: Ensure the container is tightly sealed and stored under an inert gas like nitrogen or argon. If not already done, purge the headspace of the container with an inert gas before sealing.
-
-
Possible Cause 2: Exposure to Heat or Light. Elevated temperatures or exposure to light can potentially cause degradation of the compound.
Problem 2: I observe pressure buildup inside the this compound container.
-
Possible Cause: Temperature Fluctuation. Storing the container in an area with significant temperature swings can cause the vapor pressure inside the container to increase.
-
Solution: Move the container to a temperature-controlled storage area. When opening, do so slowly and cautiously in a well-ventilated area to safely release any built-up pressure.
-
Problem 3: There is visible contamination or discoloration in the this compound.
-
Possible Cause 1: Cross-Contamination. The use of non-dedicated or improperly cleaned laboratory equipment (e.g., pipettes, syringes) can introduce impurities.
-
Solution: Always use clean, dry, and dedicated equipment when handling high-purity solvents.
-
-
Possible Cause 2: Reaction with Container Material. While unlikely with standard chemical containers, prolonged storage in an incompatible container could potentially lead to leaching of substances.
-
Solution: Verify that the container material is appropriate for storing hydrocarbons. If in doubt, consult the supplier's documentation.
-
Quantitative Data
For easy reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [7][8] |
| Molecular Weight | 196.37 g/mol | [7][8] |
| Melting Point | -19.69 °C | [9] |
| Boiling Point | 264 °C | [9] |
| Density | 0.81 g/cm³ | [9] |
| Autoignition Temperature | 260 °C (500 °F) | [3] |
| Partition Coefficient (log Pow) | 3.44 at 25 °C | [3] |
| Viscosity (dynamic) | 0.89 mPa.s at 25 °C | [3] |
Experimental Protocols
Detailed methodologies for standard analytical tests to verify the purity of this compound, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, should be followed according to your institution's standard operating procedures and the specific requirements of your experiment.
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for handling and storage issues of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gjchemical.com [gjchemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Octylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Mobile [my.chemius.net]
- 6. chemos.de [chemos.de]
- 7. This compound | 1795-15-9 [chemicalbook.com]
- 8. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to n-Octylcyclohexane and n-Decane as Non-Polar Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate non-polar solvent is a critical decision that can significantly impact experimental success, from synthesis and purification to formulation. Among the myriad of options, n-octylcyclohexane and n-decane are two aliphatic hydrocarbons often considered for their non-polar characteristics. This guide provides an objective comparison of their performance, supported by physicochemical data, to aid in making an informed choice for your specific application.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of a solvent is paramount. The following table summarizes the key physicochemical data for this compound and n-decane.
| Property | This compound | n-Decane |
| Molecular Formula | C14H28 | C10H22 |
| Molecular Weight | 196.37 g/mol [1][2] | 142.28 g/mol [3] |
| Boiling Point | 264 °C[1] | 174 °C[3] |
| Melting Point | -19.69 °C[1] | -30 °C |
| Density | ~0.81 g/mL | ~0.730 g/mL at 20 °C |
| Refractive Index | ~1.4500-1.4520 | ~1.411 at 20 °C |
| Viscosity | Data not readily available in direct comparison | 0.92 mPa·s at 20 °C |
| Vapor Pressure | 0.0158 mmHg at 25°C | 1 mmHg at 16.5 °C |
Solvent Performance and Applications
Both this compound and n-decane are non-polar solvents, making them suitable for dissolving other non-polar and weakly polar compounds, a principle often summarized as "like dissolves like"[4][5]. Their utility is particularly evident in applications such as normal-phase chromatography, where they can be used as components of the mobile phase to separate non-polar analytes[6][7][8].
n-Decane , being a straight-chain alkane, is a classic non-polar solvent. Its lower boiling point and viscosity compared to this compound can be advantageous for applications requiring easy removal of the solvent post-process. It is a common component in gasoline and kerosene and is used as a solvent in various industrial processes.
This compound , with its cycloalkane structure, possesses a more compact and rigid molecular shape. This can influence its interaction with solutes compared to the more flexible n-decane. Its significantly higher boiling point and lower vapor pressure make it suitable for high-temperature applications where solvent loss through evaporation needs to be minimized.
Experimental Protocol: Determination of Solubility
To empirically determine the best solvent for a specific non-polar compound, a straightforward solubility test can be performed.
Objective: To determine the solubility of a non-polar compound in this compound and n-decane at a given temperature.
Materials:
-
The non-polar compound of interest
-
This compound
-
n-Decane
-
Vials or test tubes
-
A calibrated balance
-
A vortex mixer or magnetic stirrer
-
A temperature-controlled environment (e.g., water bath or incubator)
Procedure:
-
Preparation of Saturated Solutions:
-
Add a pre-weighed excess amount of the non-polar compound to a known volume of each solvent in separate vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vials to stand undisturbed at the set temperature until the undissolved solid has settled.
-
Carefully collect a known volume of the supernatant (the clear, saturated solution) from each vial, ensuring no solid particles are transferred.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the collected supernatant to dryness.
-
Weigh the remaining solid residue.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) for each solvent.
-
This protocol provides a reliable method for directly comparing the solvent efficacy of this compound and n-decane for your specific compound of interest.
Logical Workflow for Non-Polar Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable non-polar solvent based on key experimental considerations.
Caption: A logical workflow for non-polar solvent selection.
Safety, Environmental Impact, and Cost
n-Decane:
-
Safety: n-Decane is a flammable liquid and its vapor can form explosive mixtures with air. It poses an aspiration hazard and may be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.
-
Environmental Impact: It is considered to be readily biodegradable. However, it is also classified as very toxic to aquatic organisms.
-
Cost: Generally, n-decane is less expensive than this compound and is available from a wide range of chemical suppliers. Prices for n-decane can range from approximately $85 for 5mL to around $475 for 2.5L, depending on the purity and supplier[9][10][11][12][13].
This compound:
-
Safety: this compound is considered an irritant. For more detailed safety information, it is often recommended to refer to the safety data for cyclohexane, a related compound. Cyclohexane is highly flammable and can cause skin and eye irritation, and may cause drowsiness or dizziness[8][14].
-
Environmental Impact: Specific data on the environmental impact of this compound is limited. However, like other hydrocarbons, it is expected to have low water solubility and could be persistent in the environment if not properly handled. Cyclohexane, a related compound, can contribute to the formation of photochemical smog[15].
-
Cost: this compound is generally more expensive than n-decane. Prices can range from approximately $246 to $350 for 25mL, and around $580 for 100mL[16][17][18][19].
Conclusion
The choice between this compound and n-decane as a non-polar solvent is a multi-faceted decision.
-
n-Decane is a versatile and cost-effective option for applications at low to moderate temperatures where easy solvent removal is a priority. However, its flammability and aspiration hazard require careful handling.
-
This compound is a suitable choice for higher temperature applications due to its high boiling point and low vapor pressure. Its higher cost and the limited specific safety and environmental data are key considerations.
Ultimately, the optimal solvent will be dictated by the specific requirements of the intended application. For critical applications, it is highly recommended to perform empirical solubility tests as outlined in this guide to make a data-driven decision.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Polar and Non-polar Solubility [anglesandacid.com]
- 6. Most Common Solvents Used in HPLC Mobile Phase [phenomenex.com]
- 7. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. chem.ws [chem.ws]
- 10. biotage.com [biotage.com]
- 11. Experimental Evaluation of Solvent Elution Strength in Reversed-Phase Thin-Layer Chromatography on RP2 and RP8 Plates | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ucd.ie [ucd.ie]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. lifechemicals.com [lifechemicals.com]
- 19. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
Comparison of n-Octylcyclohexane with other high-boiling point solvents
A Comprehensive Comparison of n-Octylcyclohexane with Other High-Boiling Point Solvents for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process safety. High-boiling point solvents are particularly valuable for reactions requiring elevated temperatures. This guide provides a detailed comparison of this compound with other commonly used high-boiling point solvents, offering insights into their physicochemical properties, performance considerations, and relevant experimental protocols.
Physicochemical Properties: A Comparative Overview
A thorough understanding of a solvent's physical and chemical properties is fundamental to its selection. The following table summarizes key data for this compound and several other high-boiling point solvents.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Ethylene Glycol | Diethylene Glycol | Sulfolane | Propylene Carbonate |
| Boiling Point (°C) | 264[1][2] | 189 | 202 - 204 | 197 | 244-245 | 285[3][4] | 242 - 243[5] |
| Density (g/mL) | 0.81[1][2] | 1.10 | 1.03[6] | 1.11 | 1.12 | 1.26[3][4] | 1.2[5] |
| Viscosity (mPa·s) | ~2.5 (estimated) | 2.14 | 1.66[6] | 16.1 | 35.7 | 10.34[3][7] | 2.76[5] |
| Flash Point (°C) | 105.4 | 87 | 91[6][8] | 111 | 124 | 165 - 177[3][4][7] | 116 - 135[5][9] |
| Polarity | Non-polar | Polar aprotic | Polar aprotic | Polar protic | Polar protic | Polar aprotic[4] | Polar aprotic |
Performance and Applications
This compound is a non-polar, high-boiling point solvent with a stable cycloaliphatic structure. Its primary applications are found in areas where thermal stability and inertness are crucial.
-
Catalysis: this compound has been studied as a solvent in hydroconversion reactions over zeolite catalysts. Its non-polar nature makes it suitable for reactions involving non-polar substrates and catalysts.
-
Organic Synthesis: While specific comparative data is limited, its properties suggest it could be a suitable high-temperature solvent for reactions where a non-polar environment is preferred, such as certain hydrogenation or cross-coupling reactions (e.g., Suzuki, Heck couplings) involving non-polar reactants. Its high boiling point allows for a wide operational temperature range.
Alternative High-Boiling Point Solvents:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with excellent dissolving power for a wide range of organic and inorganic compounds. It is frequently used in substitution reactions and as a medium for polymerization.
-
N-Methyl-2-pyrrolidone (NMP): Another versatile polar aprotic solvent with high thermal and chemical stability.[8] It finds extensive use in the petrochemical and plastics industries and as a solvent for challenging cross-coupling reactions.[8]
-
Ethylene Glycol and Diethylene Glycol: These are polar protic solvents, characterized by the presence of hydroxyl groups, which can participate in hydrogen bonding. They are often used as reactants themselves or as solvents in reactions where a protic environment is necessary.
-
Sulfolane: A polar aprotic solvent known for its high thermal stability and excellent solvent power for aromatic and unsaturated compounds. It is widely used in extractive distillation and as a reaction solvent in various industrial processes.[4]
-
Propylene Carbonate: A polar aprotic solvent with a high dielectric constant, making it a good solvent for electrolytes in batteries. It is also used as a solvent in organic synthesis and in cosmetics.[10]
Experimental Protocols
To objectively compare the performance of this compound with other high-boiling point solvents, the following experimental protocols can be employed.
Determination of Reaction Yield and Selectivity
Objective: To evaluate the effect of the solvent on the yield and selectivity of a specific chemical reaction (e.g., a Suzuki or Heck coupling).
Methodology:
-
Reactant Preparation: Prepare a stock solution of the reactants and catalyst in a suitable, low-boiling point solvent.
-
Reaction Setup: In a series of identical reaction vessels, add the desired high-boiling point solvent to be tested.
-
Initiation: Add a precise aliquot of the reactant stock solution to each reaction vessel.
-
Reaction Conditions: Heat all reaction vessels to the desired temperature and stir for a predetermined amount of time.
-
Quenching and Analysis: After the reaction is complete, cool the vessels and quench the reaction. Analyze the reaction mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the desired product and the formation of any byproducts (selectivity).
Solubility Assessment
Objective: To determine the solubility of a key reactant or product in different high-boiling point solvents at various temperatures.
Methodology:
-
Sample Preparation: Add a known amount of the solid compound to a vial containing a measured volume of the solvent to be tested.
-
Equilibration: Stir the mixture at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).
-
Quantification: Carefully filter the solution to remove any undissolved solid. The concentration of the dissolved compound in the filtrate can be determined by spectroscopic methods (e.g., UV-Vis spectroscopy) or by evaporating the solvent and weighing the residue.
-
Temperature Dependence: Repeat the experiment at different temperatures to assess the temperature-solubility profile.
Thermal Stability Analysis
Objective: To evaluate the thermal stability of the solvent itself and its compatibility with the reaction components.
Methodology:
-
Instrumentation: Use a thermal analysis instrument such as a Differential Scanning Calorimeter (DSC) or a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed sample of the solvent (or a mixture of the solvent and reactants/catalyst) into the instrument's sample pan.
-
Heating Program: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air).
-
Data Analysis: The DSC will detect exothermic or endothermic events, indicating decomposition or reaction, while the TGA will measure mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the selection and evaluation of high-boiling point solvents.
References
- 1. Khan Academy [khanacademy.org]
- 2. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. Sulfolane [drugfuture.com]
- 4. Sulfolane [chemeurope.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. pt.tnjchem.com [pt.tnjchem.com]
- 7. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. productcatalog.eastman.com [productcatalog.eastman.com]
- 9. Propylene Carbonate Solvent Properties [macro.lsu.edu]
- 10. phexcom.com [phexcom.com]
Validating n-Octylcyclohexane Purity for GC-MS Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS), the purity of standards and solvents is paramount to ensure accurate and reproducible results. This guide provides a comprehensive comparison of methods and considerations for validating the purity of n-Octylcyclohexane, a common non-polar solvent and hydrocarbon standard.
The Importance of Purity in GC-MS Applications
In GC-MS analysis, impurities in a reference standard like this compound can lead to co-elution with analytes of interest, causing misidentification and inaccurate quantification. Even at low levels, contaminants can contribute to background noise, elevate detection limits, and potentially ionize in the mass spectrometer, creating interfering spectral fragments. Therefore, rigorous purity validation is a critical step before its use in sensitive analytical methods.
Comparison of this compound Purity Grades
Commercially available this compound is typically offered in various purity grades. The choice of grade depends on the sensitivity and specificity of the intended GC-MS application. A higher purity grade will minimize the presence of isomers, related alkanes, and residual synthesis reagents that could interfere with the analysis.
| Purity Grade | Typical Purity (%) | Common Impurities | Recommended Use Cases |
| Technical Grade | 95.0 - 98.0 | Isomers of octylcyclohexane, C8 and C14 related alkanes and cycloalkanes, residual octylbenzene. | General purpose solvent, not recommended for sensitive GC-MS. |
| High Purity | > 98.0[1][2] | Trace levels of isomers and related hydrocarbons. | Routine GC-MS analysis, quality control. |
| GC-MS Grade | > 99.5 (Hypothetical) | Minimal to non-detectable levels of organic impurities. | High-sensitivity GC-MS, trace analysis, reference standard calibration. |
Analytical Techniques for Purity Validation
While GC-MS is the primary tool for identifying a wide range of impurities, other techniques can provide complementary information, particularly for quantification.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | High specificity for impurity identification. | Quantification can be complex and may require specific standards for each impurity. |
| GC-FID (Flame Ionization Detector) | Separates volatile compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.[3][4][5][6][7] | Excellent quantitative performance for hydrocarbons, wide linear range.[4][7] | Provides no structural information for impurity identification.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the main component and can detect impurities with different chemical structures. | Can identify and quantify impurities without the need for reference standards for each. | Lower sensitivity compared to GC-based methods for trace impurities. |
Experimental Protocols
GC-MS Protocol for Purity Analysis of this compound
This protocol outlines a standard method for the qualitative and semi-quantitative assessment of this compound purity.
1. Sample Preparation:
-
Dilute the this compound sample 1:1000 in high-purity hexane.
-
Prepare a blank sample of high-purity hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main this compound peak.
-
Tentatively identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of this compound purity for its intended GC-MS application.
Caption: Workflow for this compound Purity Validation.
Conclusion
Validating the purity of this compound is a critical quality control step for any laboratory using it in GC-MS analysis. While commercial suppliers provide a certificate of analysis, independent verification is recommended for sensitive applications. A combination of GC-FID for accurate quantification and GC-MS for the identification of potential interferences provides a robust approach to ensure the quality and reliability of analytical data. For the most demanding applications, sourcing the highest purity grade available and performing comprehensive in-house validation is the best practice.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 1795-15-9 [chemicalbook.com]
- 3. GC-FID: gas chromatography-flame ionization detector [qa-group.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. measurlabs.com [measurlabs.com]
- 6. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]
- 7. m.youtube.com [m.youtube.com]
Alkylated Cyclohexanes as High-Performance Lubricants: A Comparative Study
An in-depth analysis of alkylated cyclohexanes reveals their potential as competitive alternatives to conventional lubricant base stocks. This guide presents a comparative study of their performance against established lubricants, supported by experimental data and detailed methodologies, to assist researchers and industry professionals in making informed decisions for advanced lubricant formulations.
Alkylated cyclohexanes are a class of synthetic hydrocarbons that have garnered interest as high-performance lubricant base oils. Their saturated cyclic structure offers a unique combination of properties, including good thermal and oxidative stability, favorable viscosity-temperature characteristics, and potentially low traction coefficients. This guide provides a comparative overview of the performance of alkylated cyclohexanes, with a focus on how variations in the alkyl chain substituent affect their properties. Their performance is benchmarked against widely used lubricant base oils such as Polyalphaolefins (PAOs) and mineral oils.
Comparative Performance Data
The following table summarizes key performance indicators for a representative alkylated cyclohexane, ethylcyclohexane, and compares it with typical values for PAO and mineral oil. It is important to note that the properties of PAOs and mineral oils can vary significantly depending on their specific grade and refining process.
| Property | Ethylcyclohexane | Polyalphaolefin (PAO) | Mineral Oil | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 1.8 - 2.2 | 18 - 22 (ISO VG 22) | 19.8 - 24.2 (ISO VG 22) | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 0.8 - 1.2 | 4.0 - 4.5 | 4.0 - 4.5 | ASTM D445 |
| Viscosity Index | ~125 | 120 - 140 | 90 - 105 | ASTM D2270 |
| Pour Point (°C) | < -50 | -50 to -70 | -15 to -30 | ASTM D97 |
| Flash Point (°C) | ~56 | > 200 | > 190 | ASTM D92 |
| Thermal Stability | Good | Excellent | Moderate | TGA/Oxidation Tests |
| Oxidative Stability | Good | Excellent | Moderate to Good | RPVOT/FTIR |
| Traction Coefficient | Potentially Low | Low to Moderate | Moderate | EHD Traction Tests |
Discussion of Performance
Viscosity and Viscosity Index: Ethylcyclohexane exhibits a low viscosity, which can be advantageous in applications requiring low friction and good fluidity at low temperatures. Its viscosity index (VI) of approximately 125 is competitive with that of PAOs and significantly higher than that of typical mineral oils.[1] A higher VI indicates a smaller change in viscosity with temperature, which is a crucial characteristic for lubricants operating over a wide temperature range. The molecular structure of alkylated cyclohexanes, particularly the presence of the cycloalkane ring, contributes to their favorable viscosity-temperature behavior.
Low-Temperature Fluidity: With a pour point below -50°C, alkylated cyclohexanes demonstrate excellent low-temperature performance, comparable to that of PAOs. This is a significant advantage over many mineral oils, which can solidify at higher temperatures, leading to lubrication failure during cold starts. The ability of alkylated cyclohexanes to remain fluid at low temperatures is attributed to their branched, non-linear structure which hinders the formation of crystalline wax structures.
Thermal and Oxidative Stability: Alkylated cyclohexanes possess good thermal and oxidative stability due to their saturated hydrocarbon structure. The absence of double bonds and aromatic rings makes them less susceptible to degradation at high temperatures and in the presence of oxygen. While high-quality PAOs generally exhibit superior thermal and oxidative stability, alkylated cyclohexanes represent a significant improvement over conventional mineral oils.
Tribological Properties: The tribological performance of a lubricant, including its ability to reduce friction and wear, is a critical factor. While specific comparative data on the wear and friction characteristics of a range of alkylated cyclohexanes is limited in publicly available literature, their molecular structure suggests the potential for low traction coefficients. The rigid cyclohexane ring can lead to lower internal friction within the lubricant film under high pressure, which is a desirable property for applications where energy efficiency is important. Further research directly comparing the anti-wear and friction-reducing capabilities of various alkylated cyclohexanes with PAOs and other synthetic base stocks is needed for a comprehensive evaluation.
Experimental Protocols
The data presented in this guide is based on standardized test methods developed by ASTM International. A brief description of the key experimental protocols is provided below:
1. Kinematic Viscosity (ASTM D445): This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a constant temperature.
2. Viscosity Index (ASTM D2270): The viscosity index is an empirical, dimensionless number that indicates the effect of a change in temperature on the kinematic viscosity of an oil. It is calculated from the kinematic viscosities at 40°C and 100°C.
3. Pour Point (ASTM D97): This test method determines the lowest temperature at which a lubricant will continue to flow when cooled under prescribed conditions. The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.
4. Flash Point (ASTM D92): The flash point is the lowest temperature at which the vapors of a lubricant will ignite when a small flame is passed over its surface. This test is a measure of the fire hazard of a lubricating oil.
5. Thermal Stability (Thermogravimetric Analysis - TGA): TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. It is used to characterize the thermal stability of materials.
6. Oxidative Stability (Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272): This test method evaluates the oxidation stability of lubricating oils in the presence of water and a copper catalyst by measuring the time it takes for a specified pressure drop to occur in a sealed vessel at a given temperature.
7. Tribological Properties (Four-Ball Wear Test - ASTM D4172): This test method is used to determine the wear preventive characteristics of a lubricant. It involves rotating a steel ball under a load against three stationary steel balls lubricated with the test fluid. The average wear scar diameter on the stationary balls is measured after the test.
Lubricant Performance Evaluation Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of a new lubricant candidate, such as an alkylated cyclohexane.
Caption: Workflow for the evaluation of alkylated cyclohexanes as lubricants.
Conclusion
Alkylated cyclohexanes show significant promise as high-performance lubricant base oils. Their favorable viscosity-temperature characteristics, excellent low-temperature fluidity, and good thermal and oxidative stability make them a viable alternative to traditional lubricants in a variety of applications. While the currently available data is encouraging, further comprehensive studies that directly compare a wider range of alkylated cyclohexanes with established synthetic lubricants like PAOs are necessary to fully elucidate their performance advantages and potential application niches. Such research will be instrumental in guiding the development of next-generation lubricants with enhanced efficiency and durability.
References
Performance Showdown: n-Octylcyclohexane as a Heat Transfer Fluid Compared to Industry Standards
For researchers, scientists, and drug development professionals seeking optimal thermal management solutions, this guide provides a comprehensive performance evaluation of n-Octylcyclohexane as a heat transfer fluid. Its thermophysical properties are objectively compared against common alternatives, including mineral oils and silicone-based fluids, supported by experimental data to inform fluid selection for demanding applications.
In the realm of high-performance thermal management, the choice of a heat transfer fluid is critical to ensuring operational efficiency, stability, and safety. This guide delves into the performance characteristics of this compound, a cycloalkane that presents a compelling profile for various heat transfer applications. Through a detailed comparison of key thermophysical properties—namely thermal conductivity, viscosity, density, and specific heat capacity—this report offers a quantitative basis for evaluating this compound against established heat transfer fluids such as mineral oils (represented by Shell Heat Transfer Oil S2, Paratherm NF, and Mobiltherm 605) and silicone oils (represented by Syltherm 800 and Dow Corning 200 Fluid).
Comparative Analysis of Thermophysical Properties
The effectiveness of a heat transfer fluid is primarily determined by its ability to store and transfer heat, its flow characteristics, and its behavior across a range of operating temperatures. The following tables summarize the available experimental data for this compound and its competitors, providing a clear framework for comparison.
Table 1: Density of this compound and Comparative Heat Transfer Fluids as a Function of Temperature
| Temperature (°C) | This compound (g/cm³) | Shell Heat Transfer Oil S2 (g/cm³) | Paratherm NF (g/cm³) | Syltherm 800 (g/cm³) |
| 15 | 0.821 (estimated) | 0.866 | 0.873 | - |
| 20 | 0.818 | 0.863 | 0.869 | 0.936 |
| 40 | 0.804 | 0.850 | 0.856 | - |
| 60 | 0.789 | 0.837 | 0.842 | - |
| 100 | 0.761 (estimated) | 0.811 | 0.816 | - |
| 150 | - | 0.778 | 0.784 | - |
| 200 | - | 0.746 | 0.752 | - |
| 250 | - | 0.713 | 0.719 | - |
| 300 | - | 0.681 | 0.686 | - |
Note: Data for this compound is based on experimental values from Luning Prak et al. (2023) within the measured range, with estimations for temperatures outside this range.
Table 2: Viscosity of this compound and Comparative Heat Transfer Fluids as a Function of Temperature
| Temperature (°C) | This compound (mPa·s) | Shell Heat Transfer Oil S2 (cSt) | Paratherm NF (cSt) | Syltherm 800 (cSt) |
| 15 | 4.47 | - | - | - |
| 20 | 3.78 | - | - | 9.1 |
| 40 | 2.39 | 25 | 29.3 | 7.63 |
| 60 | 1.63 | - | - | - |
| 100 | - | 4.7 | 5.1 | - |
| 200 | - | 1.1 | - | - |
Note: Data for this compound is from Luning Prak et al. (2023). Viscosity for other fluids is presented in centistokes (cSt) as commonly reported in manufacturer datasheets.
A comprehensive comparison of thermal conductivity and specific heat capacity for this compound is limited by the current availability of experimental data. Further research is required to fully characterize these properties as a function of temperature. However, general trends for cycloalkanes suggest moderate thermal conductivity and specific heat capacity.
Experimental Protocols for Thermophysical Property Measurement
The data presented in this guide are derived from established experimental methodologies designed to ensure accuracy and reproducibility. The following outlines the standard protocols for measuring the key thermophysical properties of heat transfer fluids.
Density Measurement
Density is typically determined using a vibrating tube densitometer. This instrument measures the oscillation period of a U-shaped tube filled with the fluid. The density is then calculated from the oscillation period, which is directly related to the mass of the fluid in the tube. Measurements are taken at various temperatures by controlling the temperature of the sample cell.
Viscosity Measurement
Kinematic viscosity is commonly measured using a capillary viscometer submerged in a temperature-controlled bath. The time it takes for a specific volume of the fluid to flow under gravity through the capillary is measured. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. Dynamic viscosity can be subsequently calculated by multiplying the kinematic viscosity by the fluid's density at the same temperature.
Thermal Conductivity Measurement
The transient hot-wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids. A thin platinum wire immersed in the fluid is heated by a constant electric current. The rate at which the wire's temperature increases over a short period is measured. The thermal conductivity of the fluid is then determined from the temperature rise and the heat input to the wire.
Specific Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a common method for determining the specific heat capacity of liquids. A small, known mass of the fluid is placed in a sample pan, and an empty pan is used as a reference. Both pans are subjected to a controlled temperature program (heating at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured, from which the specific heat capacity of the sample is calculated.
Logical Workflow for Performance Evaluation
The process of evaluating a heat transfer fluid's performance follows a logical progression, from initial property measurement to a comprehensive comparison that informs the final selection.
Figure 1. Logical workflow for the performance evaluation of a heat transfer fluid.
Conclusion
Based on the available data, this compound demonstrates favorable density and viscosity characteristics for a heat transfer fluid. Its lower viscosity compared to some mineral and silicone oils at similar temperatures could translate to reduced pumping power requirements and improved performance at lower temperatures. However, a complete performance evaluation is contingent upon the experimental determination of its thermal conductivity and specific heat capacity across a wide operational temperature range.
For researchers and professionals in drug development and other scientific fields, the selection of a heat transfer fluid requires a careful balance of thermophysical properties, operational efficiency, and safety. While this compound shows promise, further empirical data is necessary to fully ascertain its competitive standing against well-established heat transfer fluids. The experimental protocols and comparative data presented herein provide a foundational framework for such an evaluation.
A Comparative Guide to n-Octylcyclohexane and Mineral Oil as Solvents in Pharmaceutical Development
For researchers and professionals in drug development, the selection of an appropriate solvent or vehicle is a critical decision that influences the stability, efficacy, and safety of a final formulation. This guide provides an objective comparison between n-octylcyclohexane, a high-purity synthetic hydrocarbon, and mineral oil, a complex mixture of refined hydrocarbons, for their application as non-polar solvents.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific applications. This compound is a single chemical entity with defined properties, whereas mineral oil's characteristics can vary depending on its grade and composition.
| Property | This compound | Mineral Oil (Pharmaceutical Grade) |
| Chemical Identity | A single compound | A complex mixture of paraffinic and naphthenic hydrocarbons |
| CAS Number | 1795-15-9[1][2][3] | 8042-47-5[4] (Light Mineral Oil) / 8012-95-1[5] |
| Molecular Formula | C₁₄H₂₈[1][2][3][6] | Variable (e.g., CnH2n+2)[4] |
| Molecular Weight | 196.37 g/mol [1][2][3][6] | Variable (Typically 480-500 g/mol for medium viscosity)[5] |
| Appearance | Colorless, clear liquid[1][3] | Colorless, odorless, transparent oily liquid[7][8] |
| Density | ~0.81 g/cm³[1][3] | Variable by grade (e.g., Light: 0.818-0.880 g/cm³)[7] |
| Boiling Point | 264 °C[1][3] | > 200 °C (Boiling range of 300-600°C for base oils)[9][10] |
| Melting Point | -19.69 °C[1][11] | Not applicable (liquid at room temperature) |
| Refractive Index | ~1.4500 - 1.4520[1][3] | ~1.460 - 1.480[8] |
| Viscosity | Data not readily available in searches, but expected to be low | Variable by grade (e.g., Medium viscosity: 8.5-11 mm²/s at 100°C)[5] |
| Polarity | Non-polar | Non-polar[7] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; miscible with hydrocarbons[7][8] |
Core Distinctions for Pharmaceutical Applications
Beyond basic physical properties, several key factors differentiate these two solvents in the context of drug formulation and development.
| Feature | This compound | Mineral Oil |
| Composition & Purity | High-purity (>98%) single chemical compound, offering excellent batch-to-batch consistency.[1][12] | A highly refined, complex mixture of saturated hydrocarbons. Purity is high, but composition can vary.[7][13][14] |
| Source | Synthetic | Derived from the distillation and refining of petroleum.[7][14] |
| Biocompatibility | Specific biocompatibility data is not widely published. | Well-established safety profile in pharmaceutical and cosmetic applications; considered inert.[13][15] |
| Regulatory Status | Not established as a common pharmaceutical excipient. | Conforms to standards of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[8] |
| Chemical Inertness | Expected to be stable and inert due to its saturated hydrocarbon structure. | Chemically inert and does not interact with active pharmaceutical ingredients (APIs).[13] |
Visualizing the Core Differences
The fundamental difference in composition is a critical consideration for formulation scientists.
Experimental Protocols
Protocol: Equilibrium Solubility Assessment in Non-Polar Solvents
This protocol outlines a general method for determining the equilibrium solubility of a solid test compound (e.g., an Active Pharmaceutical Ingredient) in a non-polar solvent like this compound or mineral oil.
1. Materials and Equipment:
-
Test Compound (solid form)
-
Solvent (this compound or mineral oil)
-
Analytical balance
-
Glass vials with screw caps
-
Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or a similar quantitative analysis system
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Procedure:
-
Preparation:
-
Add an excess amount of the solid test compound to a pre-weighed glass vial. The goal is to have undissolved solids present at the end of the experiment to ensure saturation.
-
Record the exact weight of the compound added.
-
Add a known volume or weight of the selected solvent (this compound or mineral oil) to the vial.
-
-
Incubation and Equilibration:
-
Securely cap the vials.
-
Place the vials in an incubator shaker set to the desired temperature.
-
Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[16][17] The required time should be determined through preliminary experiments.
-
-
Sample Separation and Analysis:
-
After incubation, remove the vials and allow them to stand briefly to let heavy solids settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining particulate matter.[16] This step is crucial to prevent artificially high concentration readings.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the quantifiable range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC method (or other appropriate technique) to determine the concentration of the dissolved compound.[16]
-
3. Data Analysis:
-
Calculate the concentration of the dissolved compound in the original solvent, accounting for any dilutions made.
-
The resulting concentration represents the equilibrium solubility of the compound in the solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.[16]
Logical and Experimental Workflows
Visualizing the decision-making and experimental processes can clarify the steps involved in solvent selection and characterization.
Conclusion and Recommendations
The choice between this compound and mineral oil depends heavily on the specific requirements of the drug development stage and the final product profile.
Choose this compound when:
-
High Purity and Consistency are Paramount: As a single, well-defined chemical, it eliminates the inherent variability of a mixture, which is advantageous for analytical standard preparation and in formulations where minor components could affect stability or performance.
-
A Specific Molecular Structure is Required: Its defined structure may offer unique solubilizing properties for certain APIs that are not achieved with the broader hydrocarbon mix of mineral oil.
-
Early-Stage Research and Development: It serves as an excellent model solvent for studying the behavior of APIs in a pure, non-polar, aliphatic environment.
Choose Mineral Oil when:
-
A Well-Established Excipient is Needed: Its long history of use and established safety profile simplify the regulatory pathway for topical, oral, and parenteral products.[15][18] Pharmaceutical grades that meet USP, EP, or BP standards are readily available.[8]
-
Cost-Effectiveness is a Factor: For large-scale manufacturing, mineral oil is generally a more economical choice.
-
Application as a Vehicle is the Primary Goal: It is widely used as a vehicle in ointments, lotions, and as a lubricant in manufacturing processes.[13][19]
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
- 4. Pharmaceutical Grade Mineral Oil| HHX Chemical [hhxchemical.com]
- 5. fao.org [fao.org]
- 6. GSRS [precision.fda.gov]
- 7. laballey.com [laballey.com]
- 8. What is Light Mineral Oil BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 9. Mineral Oils (Medium- and Low-Viscosity) and Paraffin Waxes (JECFA Food Additives Series) [inchem.org]
- 10. MINERAL OILS, UNTREATED OR MILDLY TREATED - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. This compound | 1795-15-9 [chemicalbook.com]
- 13. petronaftco.com [petronaftco.com]
- 14. concawe.eu [concawe.eu]
- 15. researchgate.net [researchgate.net]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. materialneutral.info [materialneutral.info]
- 18. Mineral Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of n-Octylcyclohexane: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control and regulatory compliance. n-Octylcyclohexane, a non-polar aliphatic hydrocarbon, presents unique challenges for purity analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and a discussion of their respective advantages and limitations.
Comparison of Analytical Techniques
While both HPLC and GC are powerful separation techniques, their suitability for analyzing a volatile, non-polar compound like this compound differs significantly. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is generally the preferred method due to its high sensitivity for hydrocarbons, speed, and cost-effectiveness. Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) serves as a viable alternative, especially when GC is not available or for orthogonal verification.
The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Feature | Gas Chromatography (GC-FID) | Normal-Phase HPLC (NP-HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity, with a polar stationary phase and a non-polar mobile phase. |
| Typical Stationary Phase | Polysiloxane-based (e.g., 5% Phenyl Polysiloxane) | Silica, Cyano (CN), or Amino (NH2) bonded silica. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Non-polar organic solvents (e.g., Hexane, Heptane). |
| Detector | Flame Ionization Detector (FID). | UV-Vis (at low wavelength) or Refractive Index (RI) Detector. |
| Resolution | Excellent for volatile hydrocarbons. | Good for separating compounds with differing polarity. |
| Sensitivity | High for hydrocarbons. | Moderate, detector dependent. |
| Analysis Time | Typically faster (minutes). | Generally longer (tens of minutes). |
| Cost | Lower operational cost. | Higher solvent consumption and cost. |
| Sample Volatility | Required. | Not required. |
Experimental Protocols
Below are detailed, representative experimental protocols for the purity analysis of this compound using GC-FID and NP-HPLC.
**Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID
A Comparative Spectroscopic Analysis of n-Octylcyclohexane and Related Alkyl Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for n-octylcyclohexane alongside two common alternatives, methylcyclohexane and n-butylcyclohexane. The objective is to offer a clear, data-driven resource for the cross-verification and identification of these compounds using standard analytical techniques. All presented data is supported by established experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound, methylcyclohexane, and n-butylcyclohexane, facilitating a direct comparison of their ¹³C NMR, ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Table 1: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Position | This compound (Predicted) | Methylcyclohexane[1][2][3] | n-Butylcyclohexane |
| Cyclohexane Ring | |||
| C1 (substituted) | ~38.0 | 32.8 | ~37.8 |
| C2, C6 | ~33.5 | 35.4 | ~33.6 |
| C3, C5 | ~27.0 | 26.5 | ~26.9 |
| C4 | ~26.8 | 26.3 | ~26.6 |
| Alkyl Chain | |||
| Methyl (CH₃) | ~14.1 | 22.8 | ~14.2 |
| Methylene (CH₂) | ~22.7 - 32.0 | - | ~23.2, ~29.3, ~37.4 |
Note: Predicted values for this compound and n-butylcyclohexane are based on established substituent effects on cyclohexane chemical shifts.
Table 2: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Position | This compound (Predicted) | Methylcyclohexane[2][4] | n-Butylcyclohexane[5] |
| Cyclohexane Ring | |||
| Methine (CH) | ~1.1 - 1.3 | ~1.6 - 1.7 (multiplet) | ~1.1 - 1.3 |
| Methylene (CH₂) | ~0.8 - 1.8 (complex multiplets) | ~0.8 - 1.8 (complex multiplets) | ~0.8 - 1.8 (complex multiplets) |
| Alkyl Chain | |||
| Methyl (CH₃) | ~0.88 (triplet) | ~0.85 (doublet) | ~0.90 (triplet) |
| Methylene (CH₂) | ~1.2 - 1.3 (multiplets) | - | ~1.1 - 1.3 (multiplets) |
Note: The ¹H NMR spectra of alkyl cyclohexanes are often complex due to overlapping signals of the cyclohexane ring protons.
Table 3: Characteristic Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | Methylcyclohexane[6] | n-Butylcyclohexane |
| C-H Stretch (sp³ CH, CH₂, CH₃) | ~2850 - 2960 (strong) | ~2850 - 2960 (strong) | ~2850 - 2960 (strong) |
| CH₂ Bending (Scissoring) | ~1465 | ~1450 | ~1465 |
| CH₃ Bending (Asymmetric) | ~1460 | ~1460 | ~1460 |
| CH₃ Bending (Symmetric) | ~1378 | ~1375 | ~1378 |
Table 4: Major Fragments in Electron Ionization Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| This compound | 196 | 83 | 113 [M-C₆H₁₁]⁺, 97, 69, 55, 41 |
| Methylcyclohexane[7] | 98 | 83 | 69, 55, 41 |
| n-Butylcyclohexane[8] | 140 | 83 | 97 [M-C₃H₇]⁺, 55, 41 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard operating procedures for the analysis of small, non-polar organic molecules.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the analyte into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.[9]
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer) :
-
¹H NMR :
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR :
-
Pulse Program: Proton-decoupled single pulse.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing :
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Instrument Parameters :
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction :
-
For volatile liquids like alkyl cyclohexanes, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.[11]
-
If using GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
-
Ionization and Analysis :
-
The sample is vaporized and enters the ion source.
-
Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Interpretation :
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern, identifying the base peak (the most abundant fragment) and other significant fragment ions.
-
The fragmentation pattern provides structural information about the molecule.
-
Visualization of the Cross-Verification Workflow
The following diagram illustrates the logical workflow for the cross-verification of spectroscopic data for a compound like this compound.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 13C NMR Methylcyclohexane [orgspectroscopyint.blogspot.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: METHYL CYCLOHEXANE [orgspectroscopyint.blogspot.com]
- 3. Methylcyclohexane(108-87-2) 13C NMR [m.chemicalbook.com]
- 4. Methylcyclohexane(108-87-2) 1H NMR spectrum [chemicalbook.com]
- 5. N-BUTYLCYCLOHEXANE(1678-93-9) 1H NMR spectrum [chemicalbook.com]
- 6. Methylcyclohexane(108-87-2) IR Spectrum [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclohexane, butyl- [webbook.nist.gov]
- 9. chem.latech.edu [chem.latech.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Safety Operating Guide
Proper Disposal of n-Octylcyclohexane: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of n-Octylcyclohexane is paramount in any research setting. This document provides essential procedural guidance for laboratory personnel, aligning with best practices for chemical waste management.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] While specific regulations may vary by jurisdiction, it is imperative to treat this chemical as hazardous waste. Disposal procedures should be consistent with those for flammable organic solvents with similar hazard profiles. The following step-by-step instructions are designed to ensure the safe handling and disposal of this compound waste in a laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all this compound waste, including residues and contaminated materials, in a designated and clearly labeled waste container.
-
The container must be made of a material compatible with organic solvents and have a secure, tight-fitting lid to prevent the release of vapors.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. The label should also indicate the associated hazards (e.g., "Combustible," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, and open flames.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in regular trash.[3] Its properties suggest it can be harmful to aquatic life.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value |
| Molecular Formula | C14H28[4][5] |
| Molecular Weight | 196.37 g/mol [4][5] |
| CAS Number | 1795-15-9[4][5] |
| Appearance | Clear, colorless liquid[2][4] |
| Boiling Point | 264 °C (507.2 °F)[2][4] |
| Melting Point | -19.69 °C (-3.44 °F)[2][4][6] |
| Density | 0.81 g/cm³[2][4] |
| Flash Point | 105.4 °C (221.7 °F)[6] |
| Vapor Pressure | 0.0158 mmHg at 25 °C[6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Octylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Mobile [my.chemius.net]
- 4. This compound CAS#: 1795-15-9 [m.chemicalbook.com]
- 5. This compound | 1795-15-9 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Navigating the Safe Handling of n-Octylcyclohexane: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling of chemicals like n-Octylcyclohexane, a saturated aliphatic hydrocarbon, requires a thorough understanding of the necessary personal protective equipment (PPE) to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Essential Personal Protective Equipment
When working with this compound, a multi-faceted approach to personal protection is crucial. This includes safeguarding the eyes, skin, and respiratory system.
Eye and Face Protection
Direct contact with this compound can cause eye irritation. To prevent splashes or sprays from reaching the eyes, tightly sealed safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles to provide a full barrier of protection.
Skin Protection
1. Hand Protection:
The selection of appropriate gloves is critical to prevent skin contact, which can lead to irritation and dryness. While specific permeation data for this compound is limited, information for the structurally similar solvent, cyclohexane, provides a strong basis for glove selection. Nitrile rubber is a recommended material for handling this compound.
It is imperative to inspect gloves for any signs of degradation or damage before each use and to change them immediately if contamination is suspected.
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) | Use Case |
| Nitrile Rubber | 0.40 | > 480 | Full Contact |
| Nitrile Rubber | 0.11 | > 30 | Splash Protection |
Data based on testing with Cyclohexane and should be considered a reliable estimate for this compound.
2. Body Protection:
To protect the skin on the arms and body, a chemical-resistant laboratory coat or apron should be worn. For larger-scale operations or situations with a significant risk of splashing, long-sleeved chemical-resistant coveralls are recommended. Always ensure that street clothes are fully covered.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, such as working within a fume hood, respiratory protection may not be required. However, in situations where ventilation is insufficient, or if exposure limits are likely to be exceeded, respiratory protection is essential. This compound is an organic vapor, and the appropriate respirator and cartridge should be selected based on the potential concentration in the air.
| Condition | Recommended Respiratory Protection |
| Insufficient ventilation or potential to exceed exposure limits | Air-purifying respirator with an organic vapor (OV) cartridge (black color-coded).[1][2][3][4] |
| Presence of aerosols or particulates | Air-purifying respirator with an organic vapor (OV) cartridge and a P95 or P100 particulate pre-filter .[5] |
| High concentrations or emergency situations | Supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA).[5] |
A formal respiratory protection program, including fit testing and training, is necessary when respirators are required.
Operational and Disposal Plans
A clear and concise plan for both the handling and disposal of this compound and associated waste is fundamental to laboratory safety.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Collect liquid this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Collect solid waste contaminated with this compound (e.g., used gloves, absorbent pads, paper towels) in a separate, clearly labeled, and sealed container or heavy-duty plastic bag.[6]
-
-
Containerization:
-
Use containers that are chemically compatible with hydrocarbons.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Do not overfill liquid waste containers; leave adequate headspace (at least 10%) to allow for vapor expansion.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the hazards associated with the waste (e.g., "Flammable," "Irritant").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from ignition sources and incompatible materials.
-
Use secondary containment to prevent the spread of any potential leaks.
-
-
Disposal:
By adhering to these stringent PPE protocols and disposal procedures, researchers and scientists can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
- 1. northwestern.edu [northwestern.edu]
- 2. parcilsafety.com [parcilsafety.com]
- 3. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 4. youtube.com [youtube.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. web.mit.edu [web.mit.edu]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
